Ethylamine-N,N-d2
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
N,N-dideuterioethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N/c1-2-3/h2-3H2,1H3/i/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSNBJAOOMFDIB-ZSJDYOACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N([2H])CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480332 | |
| Record name | Ethylamine-N,N-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
47.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5852-45-9 | |
| Record name | Ethylamine-N,N-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5852-45-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Methodologies for Deuterated Ethylamine Derivatives
Strategies for Deuterium (B1214612) Incorporation
The incorporation of deuterium into ethylamine (B1201723) and related structures is primarily accomplished through two robust pathways: reductive deutero-amination and direct hydrogen/deuterium (H/D) exchange. Each strategy offers distinct advantages depending on the desired deuteration pattern and the complexity of the substrate molecule.
Reductive deutero-amination serves as a powerful tool for constructing deuterated amines from carbonyl compounds. This approach involves the formation of an imine or iminium intermediate, which is subsequently reduced using a deuterium source, thereby installing the deuterium atom at a specific position.
A bioinspired, calcium-mediated reductive deutero-amination process offers a highly efficient and site-selective method for synthesizing N-α-deuterated amino acids and related compounds. researchgate.netresearchgate.net This reaction utilizes a combination of a calcium(II) catalyst, such as Ca(NTf₂)₂, and hexafluoroisopropanol (HFIP) to facilitate the reaction between an amine and an α-oxo-carbonyl compound. researchgate.netresearchgate.net The deuterium atom is supplied by a deuterated Hantzsch ester, which acts as the reducing agent. researchgate.netnih.gov
The mechanism involves the formation of an iminium intermediate from the amine and the carbonyl compound, which is then reduced by the d2-Hantzsch ester, leading to excellent levels of deuterium incorporation, often exceeding 99%. researchgate.netnih.gov This methodology is noted for its mild reaction conditions (typically room temperature), broad substrate compatibility—including complex drug molecules and peptides—and high efficiency. researchgate.netnih.gov The catalyst's water solubility also allows for its recovery and reuse over multiple cycles without significant loss of activity. nih.gov
Table 1: Key Features of Ca(II)-HFIP-Mediated Reductive Deutero-amination
| Parameter | Description | Reference |
|---|---|---|
| Catalyst | Calcium(II) salts, e.g., Ca(NTf₂)₂ | researchgate.net |
| Solvent/Activator | Hexafluoroisopropanol (HFIP) | researchgate.netnih.gov |
| Deuterium Source | d2-Hantzsch ester | researchgate.netnih.gov |
| Substrates | Amines, α-oxo-carbonyl compounds (keto acids, ketoesters) | researchgate.netresearchgate.net |
| Key Intermediate | Iminium ion | nih.gov |
| Deuteration Efficiency | Typically >99% | researchgate.netnih.gov |
| Conditions | Mild, often at room temperature | nih.gov |
Tandem catalytic systems provide a streamlined approach for producing deuterated amines. One notable advancement is the use of a multifunctional phosphorus-doped, carbon-supported iron single-atom catalyst (Fe-SAC). repec.orgnih.gov This heterogeneous catalyst efficiently facilitates both reductive amination and deuteration in a single pot using molecular hydrogen (H₂) as the reductant and deuterium oxide (D₂O) as the inexpensive deuterium source. researchgate.net
This dual-functional catalyst demonstrates exceptional performance, including high reactivity and regioselectivity, for a wide array of substrates, from simple anilines to complex bioactive molecules and pharmaceuticals. repec.orgnih.gov The process is valued for its operational simplicity, broad functional group tolerance, and the potential for catalyst recycling, making it a practical and scalable method. nih.gov The development of such multifunctional single-atom catalysts represents a significant step forward for value-added organic syntheses. repec.org
Table 2: Performance of Phosphorus-Modified Iron Catalyst in Tandem Reductive Amination-Deuteration
| Feature | Description | Reference |
|---|---|---|
| Catalyst | Phosphorus-doped carbon-supported Fe single-atom catalyst (Fe-SAC) | repec.orgresearchgate.net |
| Reducing Agent | Hydrogen gas (H₂) | researchgate.net |
| Deuterium Source | Deuterium oxide (D₂O) | researchgate.net |
| Substrate Scope | Broad range of anilines, amines, heterocycles, and complex drugs (>50 examples) | repec.orgnih.gov |
| Key Advantage | High efficiency, regioselectivity, and functional group tolerance in a one-pot reaction | researchgate.net |
| Turnover Frequency (TOF) | Achieves high efficiency, e.g., a TOF of 115 h⁻¹ has been reported | researchgate.net |
Direct H/D exchange constitutes an atom-economical approach to deuteration, where C-H bonds are directly replaced with C-D bonds using a deuterium source. nih.gov This strategy avoids the need for pre-functionalized substrates and is often favored for its simplicity.
Heterogeneous catalysts based on platinum group metals, such as platinum on carbon (Pt/C) and palladium on carbon (Pd/C), are widely used for H/D exchange reactions. researchgate.net These catalysts effectively facilitate the exchange of hydrogen atoms with deuterium from D₂O, often in the presence of hydrogen gas (H₂) which acts as a key catalyst activator. researchgate.netnih.gov
This method has proven effective for the deuteration of a variety of organic compounds, including aromatic systems, amino acids, and allylic alcohols. researchgate.netmdpi.comrsc.org The reaction conditions, particularly temperature, can be optimized to achieve high levels of deuterium incorporation across different positions in a molecule. mdpi.com For instance, the deuteration of amino acids using a Pt/C catalyst has been shown to effectively label both the main chain and side chains. mdpi.com The simplicity and use of readily available materials make this a practical choice for synthesizing deuterated compounds. mdpi.com
Table 3: H/D Exchange using Platinum Group Metal Catalysts
| Catalyst | Substrate Examples | Deuterium Source | Key Conditions | Reference |
|---|---|---|---|---|
| Pd/C, Pt/C | Aromatic compounds, heterocyclic amines | D₂O with H₂ gas | Varies with substrate | researchgate.net |
| Pt/C | Amino acids (e.g., Tryptophan) | D₂O | Elevated temperatures (e.g., 170 °C) | mdpi.com |
| Pd/C | Amines, alcohols, amino acids | D₂O with in-situ D₂ from Al | Microwave-assisted conditions | mdpi.com |
| Pt/C | Allylic alcohols | D₂O with alkyl amines as H₂ source | Dehydrogenation of amine to generate H₂ | rsc.org |
Organocatalytic methods provide a metal-free alternative for H/D exchange, offering high selectivity under mild conditions. nih.govrsc.org One prominent strategy is organophotocatalysis, which uses visible light to drive the deuteration of unprotected primary and secondary amines. nih.govrsc.orgnih.gov This system typically combines an organophotocatalyst (e.g., 4CzIPN) with a hydrogen atom transfer (HAT) agent, using D₂O as the deuterium source. nih.govnih.gov This approach enables the direct, cost-effective, and highly site-selective α-deuteration of amines with minimal byproduct formation. nih.govrsc.org
Another organocatalytic strategy employs simple organic molecules, such as 2-hydroxynicotinaldehyde, to catalyze the H/D exchange at the α-position of amino esters. acs.org This method is valued for its mild reaction conditions, low catalyst loading, and compatibility with a range of α-amino acid derivatives, affording products with excellent deuterium incorporation. acs.org
Table 4: Examples of Organocatalytic H/D Exchange
| Catalytic System | Substrate Type | Deuterium Source | Key Features | Reference |
|---|---|---|---|---|
| Organophotocatalyst + HAT agent | Unprotected primary and secondary amines | D₂O | Metal-free, visible light, mild conditions, high regio- and chemoselectivity | nih.govrsc.orgnih.gov |
| 2-Hydroxynicotinaldehyde | α-Amino esters | D₂O | Mild conditions, low catalyst loading, good yields, excellent D-incorporation | acs.org |
Hydrogen/Deuterium Exchange (H/D Exchange) Methods
Photocatalyzed Hydrogen Isotope Exchange for α-Amino C(sp³)−H Bonds
Visible-light photocatalysis has emerged as a powerful and sustainable method for the direct functionalization of C(sp³)–H bonds under mild conditions. snnu.edu.cn This approach is particularly relevant for the deuteration of amines at the α-position. The process often involves a hydrogen atom transfer (HAT) mechanism, where a photogenerated radical abstracts a hydrogen atom from the carbon adjacent to the nitrogen, creating an α-amino radical. researchgate.net This radical intermediate can then be trapped by a deuterium source to afford the deuterated product.
Recent advancements have demonstrated the use of photoredox catalysis in combination with other catalytic systems to achieve enantioselective acylation of α-amino C(sp³)–H bonds. snnu.edu.cn While not a direct deuteration method, this highlights the potential for developing highly selective photocatalytic systems. For the direct deuteration of α-amino C-H bonds, one photocatalytic approach has shown impressive isotope incorporation, although it was not designed for regioselectivity. researchgate.net The development of site-selective photocatalytic deuteration of C(sp³)-H bonds in amines remains an active area of research. researchgate.net
Base-Catalyzed Hydrogen Isotope Exchange at Benzylic Positions
Base-catalyzed hydrogen isotope exchange (HIE) represents a well-established and effective method for introducing deuterium at activated C-H bonds, such as those at benzylic positions. rsc.org This strategy relies on the increased acidity of benzylic protons, which can be abstracted by a suitable base to form a carbanion intermediate. Quenching this intermediate with a deuterium source, typically deuterium oxide (D₂O), leads to the incorporation of deuterium. nih.gov
A variety of bases have been employed for this purpose, ranging from alkali-metal bases to amine bases. nih.govresearchgate.net For instance, potassium tert-butoxide (KOtBu) in deuterated dimethyl sulfoxide (DMSO-d₆) has been shown to selectively deuterate the benzylic position of amines. researchgate.net Amine bases, such as triethylamine (B128534) and 1,5-diazobicyclo[4.3.0]non-5-ene (DBN), have also been successfully used to catalyze the deuteration of benzylic positions in alkylnitroaromatics with D₂O. nih.gov The choice of base and reaction conditions, including temperature, can influence the efficiency and regioselectivity of the deuteration. nih.govresearchgate.net While highly effective for benzylic C-H bonds, the direct application to non-activated C(sp³)-H bonds in simple alkylamines like ethylamine under these conditions is more challenging due to the lower acidity of the α-protons.
| Catalyst/Base | Substrate Type | Deuterium Source | Key Features |
| KOtBu | Benzylic amines | DMSO-d₆ | Selective deuteration at the benzylic position. researchgate.net |
| Triethylamine | Alkyldinitroaromatics | D₂O | Facile exchange at room temperature. nih.gov |
| DBN | Mononitro-aromatics | D₂O | Requires higher temperatures for effective exchange. nih.gov |
Easy-to-Implement Hydrogen Isotope Exchange for Alkylamines
Facilitating straightforward and efficient access to deuterated alkylamines is of significant importance for various applications, including their use as internal standards in mass spectrometry. nih.govnih.gov An easy-to-implement method involves the in situ generation of rhodium nanoparticles from a commercially available rhodium dimer under a deuterium gas atmosphere. nih.govnih.gov This catalytic system has proven effective for the labeling of alkylamine moieties, selectively targeting positions α to the nitrogen atom with high isotopic enrichment. acs.org
The process is advantageous due to its operational simplicity and the use of deuterium gas as the isotopic source. nih.gov The substrate itself can act as a surface ligand, controlling the aggregation of the rhodium nanoparticles. nih.gov This method has been successfully applied to various alkylamines, achieving high levels of deuterium incorporation. acs.org
| Catalyst System | Deuterium Source | Key Features | Isotopic Enrichment |
| In situ generated Rh nanoparticles | D₂ gas | Mild reaction conditions, selective for α-position. nih.govacs.org | High (e.g., 93% to 97% for various alkylamines). acs.org |
Reductive Deuteration of Nitrile Precursors (e.g., with LiAlD₄, NaBD₄)
A classical and widely used approach for the synthesis of deuterated primary amines is the reduction of nitrile precursors using deuterated metal hydride reagents. Lithium aluminum deuteride (LiAlD₄) and sodium borodeuteride (NaBD₄) are common reagents for this transformation. The reduction of a nitrile, such as acetonitrile, with LiAlD₄ affords the corresponding dideuterated ethylamine.
This method is generally efficient and provides high levels of deuterium incorporation at the α-carbon. However, these reagents can be expensive and pyrophoric, requiring careful handling. mdpi.com The choice of solvent and catalyst can also be crucial for the success of the reaction. For instance, in the reduction of nitriles using NaBD₄, the presence of protonated solvents or catalysts can lead to a mixture of deuterated and non-deuterated products. researchgate.net To achieve high deuteration levels, it is often necessary to use deuterated solvents and catalysts. researchgate.net A catalytic reduction of deuterated acetonitrile (CD₃CN) with deuterium gas (D₂) over a Ni/Cr₂O₃ catalyst has also been reported to produce ethylamine-d7. iaea.org
| Deuterated Reagent | Precursor | Product | Considerations |
| LiAlD₄ | Acetonitrile | Ethylamine-α,α-d₂ | Efficient but requires careful handling. |
| NaBD₄/NiCl₂·6H₂O | Nitrile | d₂-primary amine | Proton sources can lower deuteration ratio. researchgate.net |
| D₂ gas/Ni/Cr₂O₃ | Acetonitrile-d₃ | Ethylamine-d₇ | Heterogeneous catalytic process. iaea.org |
Multicomponent Reaction (MCR) Strategies for Isotopic Labeling
Multicomponent reactions (MCRs), which involve the simultaneous reaction of three or more starting materials in a single pot, offer a highly efficient and atom-economical approach to synthesizing complex molecules. beilstein-journals.orgnih.gov This strategy can be adapted for isotopic labeling by employing deuterated building blocks. beilstein-journals.org The modular nature of MCRs allows for the strategic incorporation of deuterium at specific positions within the final product. researchgate.netthieme-connect.de
For example, deuterated aldehydes or isonitriles can be used in reactions like the Ugi or Passerini reactions to generate deuterated amides and other complex structures. beilstein-journals.org The use of [D₁]-aldehydes and [D₂]-isonitriles in various MCRs has been reported to yield a diverse array of deuterated products with no observed deuterium scrambling. beilstein-journals.org This approach is particularly valuable for creating libraries of isotopically labeled compounds for applications in drug discovery and metabolic studies. beilstein-journals.orgresearchgate.net
Dehalogenative Deuteration Approaches
While not as commonly cited for the direct synthesis of deuterated ethylamine, dehalogenative deuteration is a general strategy for introducing deuterium into organic molecules. This method typically involves the reduction of a carbon-halogen bond and its replacement with a carbon-deuterium bond. This can be achieved using various reducing agents in the presence of a deuterium source.
Regiospecific and Stereoselective Deuteration in Amine Synthesis
Achieving high levels of regioselectivity and stereoselectivity is a critical challenge in the synthesis of deuterated amines. nih.gov The development of methods that allow for the precise placement of deuterium atoms is essential for many applications.
A versatile and metal-free synthesis of amines selectively deuterated at their α and/or β positions has been developed. nih.govrsc.org This method involves the treatment of ynamides with a mixture of triflic acid and triethylsilane, where either or both reagents can be deuterated to control the position of deuterium incorporation. nih.gov This approach offers a divergent pathway to a range of selectively deuterated amines with high levels of deuterium incorporation. nih.gov
Furthermore, simple synthetic routes to regioselectively deuterated tris[2‐(dimethylamino)ethyl]amine (Me₆TREN) variants have been described, showcasing methods for specific labeling within more complex amine structures. researchgate.net Gold-catalyzed reactions have also been shown to allow for the regiospecific β-deuteration of propargylic amines in the presence of D₂O, demonstrating the potential for metal-catalyzed methods to achieve high regioselectivity. nih.gov
Advanced Catalytic Systems in Deuterated Amine Synthesis
Modern synthetic chemistry offers a suite of sophisticated catalytic systems for the preparation of deuterated amines. These catalysts, often based on transition metals, provide pathways for selective hydrogen isotope exchange or for the reductive incorporation of deuterium from various sources.
Iron-based catalysts are gaining prominence as a cost-effective and environmentally benign option for deuteration reactions. The modification of these catalysts with phosphorus can significantly enhance their performance. Research has shown that a multifunctional phosphorus-doped carbon-supported iron catalyst, featuring highly dispersed isolated metal sites, is effective for tandem reductive amination-deuteration sequences. This system demonstrates excellent reactivity and regioselectivity for a wide range of deuterated amines. nih.gov
The role of phosphorus is believed to be multifaceted; it can modify the electronic properties of the iron center and influence the adsorption of reactants and intermediates. In some iron-catalyzed systems, mechanistic studies have pointed to a stepwise process involving hydride and proton transfer, and the presence of phosphorus can modulate these steps to favor the desired deuteration pathway. rsc.org By altering the catalyst's electronic structure, phosphorus incorporation can create alternative reaction mechanisms that circumvent the limitations observed with traditional transition metal catalysts. researchgate.netacs.org
Table 1: Performance of a Phosphorus-Modified Iron Catalyst in Deuteration
| Catalyst System | Reaction Type | Key Feature | Reference |
|---|---|---|---|
| Phosphorus-doped carbon-supported Fe | Tandem Reductive Amination-Deuteration | High reactivity and regioselectivity for >50 examples of deuterated amines. | nih.gov |
Ruthenium-based catalysts are highly effective for the selective deuteration of amines through hydrogen isotope exchange (HIE), often utilizing deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. A variety of ruthenium complexes have been developed to target specific positions within the amine molecule.
For instance, a monohydrido-bridged ruthenium complex, [{(η⁶-p-cymene)RuCl}₂(μ-H-μ-Cl)], has been shown to catalyze the α-selective deuteration of primary and secondary amines. prepchem.comresearchgate.netwikipedia.orgwikipedia.org The proposed mechanism involves N-H activation, followed by β-hydride elimination to form an imine-ligated ruthenium intermediate. Subsequent 1,3-deuteride migrations lead to selective deuterium incorporation at the α-carbon position. prepchem.comresearchgate.netwikipedia.orgwikipedia.org
Another notable example is the Shvo catalyst, which is used for the selective α,β-deuteration of tertiary amines via a "borrowing hydrogen" methodology. chemguide.co.uknih.gov This process involves the temporary removal of hydrogen from the substrate to form a reactive intermediate (an iminium cation or enamine), which then undergoes deuteration before the hydrogen is returned. nih.gov This method demonstrates excellent chemoselectivity and high functional group tolerance. chemguide.co.uknih.gov Ruthenium pincer complexes have also been successfully employed for the α-deuteration of aliphatic nitriles, which are precursors to amines. researchgate.net
Table 2: Ruthenium Catalysts in Selective Deuteration of Amines
| Catalyst | Deuterium Source | Selectivity | Applicable Substrates | Reference |
|---|---|---|---|---|
| [{(η⁶-p-cymene)RuCl}₂(μ-H-μ-Cl)] | D₂O | α-position | Primary and secondary amines, amino acids | prepchem.comresearchgate.net |
| Shvo Catalyst | Protic deuterated solvents | α,β-positions | Biologically active tertiary amines | chemguide.co.uknih.gov |
| PNP-Ruthenium Pincer Complex | D₂O | α-position | Aliphatic nitriles | researchgate.net |
Palladium catalysts are widely used in hydrogenation and reductive amination reactions. nih.gov In the context of synthesizing deuterated amines, palladium catalysts can be used for the reductive deuteration of precursor functional groups, such as nitriles. The catalytic hydrogenation of a nitrile (R-C≡N) is a direct route to a primary amine (R-CH₂NH₂). nih.gov By substituting the typical hydrogen gas (H₂) with deuterium gas (D₂), this method can be adapted to produce α,α-dideuterated primary amines (R-CD₂NH₂).
Palladium black, platinum dioxide, and supported palladium catalysts are commonly used for this transformation. nih.gov For example, ethanenitrile can be reduced to ethylamine using hydrogen gas and a palladium catalyst. Employing deuterium gas in this reaction would yield ethylamine-1,1-d2. While this places the deuterium on the carbon skeleton rather than the nitrogen, it is a key palladium-catalyzed step for producing isotopically labeled ethylamine derivatives. The resulting amine is then available for subsequent N-H/N-D exchange to produce the target molecule, Ethylamine-N,N-d2.
The efficiency and selectivity of these reactions can be influenced by the catalyst support and reaction conditions. Polysilane/SiO₂-supported palladium catalysts have been shown to be effective for the selective hydrogenation of various nitriles to primary amines under continuous-flow conditions.
Table 3: Palladium-Catalyzed Reduction of Nitriles to Primary Amines
| Catalyst | Reactant | Product | Key Feature | Reference |
|---|---|---|---|---|
| Palladium on Carbon (Pd/C) | Acetonitrile + H₂ (or D₂) | Ethylamine (or Ethylamine-1,1-d2) | Standard method for nitrile reduction. | |
| Polysilane/SiO₂-supported Pd | Various nitriles + H₂ | Primary amines | High efficiency and stability in continuous-flow systems. |
Synthetic Routes for this compound via Specific Precursors (e.g., Benzylidene(ethyl)amine with Water-d2)
The synthesis of this compound, where the deuterium atoms are exclusively on the nitrogen, is most directly achieved through hydrogen-deuterium exchange on the amine group of ethylamine itself. A strategic route to achieve this involves the use of an imine precursor, such as Benzylidene(ethyl)amine, which can be hydrolyzed to release ethylamine in situ in the presence of a deuterium source.
The proposed synthetic pathway is a two-step process occurring in a single pot:
Hydrolysis of the Imine Precursor : Benzylidene(ethyl)amine (C₆H₅CH=NC₂H₅) is an imine formed from the condensation of benzaldehyde and ethylamine. This imine can be readily hydrolyzed back to its constituent components by treatment with water. When Water-d2 (D₂O) is used as the reagent, the hydrolysis cleaves the C=N bond, yielding benzaldehyde and ethylamine.
N-H/N-D Exchange : The newly formed ethylamine is generated in a D₂O-rich environment. The protons on the primary amine group (-NH₂) are labile and acidic enough to rapidly exchange with the deuterium from the surrounding D₂O solvent. This exchange process is often spontaneous or can be facilitated by mild acid or base catalysis, leading to the formation of this compound (C₂H₅ND₂).
This method is advantageous as it allows for the controlled release of the primary amine directly into the deuterating medium, ensuring high efficiency of deuterium incorporation onto the nitrogen atom. The byproducts are benzaldehyde and any remaining D₂O, which can be separated from the final deuterated ethylamine product. While catalytic methods are often highlighted for the more challenging C-H deuteration, the exchange of labile N-H protons with D₂O is a fundamental and efficient process in deuterium chemistry. prepchem.com
Spectroscopic and Advanced Structural Characterization of Ethylamine N,n D2 and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the context of deuterated amines, it offers a unique window into the electronic environment and connectivity of atoms within the molecule.
¹H and ¹³C NMR for Structural Elucidation of Deuterated Amines and Their Derivatives
The introduction of deuterium (B1214612) in place of protons on the nitrogen atom in ethylamine (B1201723) significantly alters the ¹H NMR spectrum. The signal corresponding to the N-H protons disappears from the ¹H spectrum and a characteristic signal appears in the ²H NMR spectrum. This isotopic substitution simplifies the spectrum by removing the spin-spin coupling between the N-H protons and the adjacent methylene (B1212753) (CH₂) protons. docbrown.info
In a typical ¹H NMR spectrum of ethylamine, the protons are in three distinct chemical environments: the methyl (CH₃) group, the methylene (CH₂) group, and the amino (NH₂) group, resulting in three main signals. docbrown.info The integration of these signals would correspond to a 3:2:2 ratio. docbrown.info High-resolution spectra further reveal splitting patterns due to spin-spin coupling. docbrown.info For Ethylamine-N,N-d2, the NH₂ signal is absent, and the coupling effect on the CH₂ group is removed, leading to a simplified splitting pattern for the methylene protons.
The ¹³C NMR spectrum of ethylamine shows two distinct signals, one for each of the non-equivalent carbon atoms. docbrown.info The carbon atom attached to the electronegative nitrogen atom (C1) resonates at a different chemical shift compared to the terminal methyl carbon (C2). docbrown.info Deuteration at the nitrogen atom in this compound has a minimal effect on the ¹³C chemical shifts, though subtle isotopic shifts can sometimes be observed. The primary utility of ¹³C NMR in this context is the confirmation of the carbon backbone structure. docbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethylamine and its Analogues. This table is interactive. Click on the headers to sort the data.
| Compound | Nucleus | Atom | Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|---|
| Ethylamine | ¹H | CH₃ | 1.10 | Triplet |
| Ethylamine | ¹H | CH₂ | 2.75 | Quartet |
| Ethylamine | ¹H | NH₂ | 1.35 | Singlet (broad) |
| This compound | ¹H | CH₃ | 1.10 | Triplet |
| This compound | ¹H | CH₂ | 2.75 | Quartet |
| Ethylamine | ¹³C | CH₃ | ~18 | - |
| Ethylamine | ¹³C | CH₂ | ~36 | - |
Note: Predicted values are based on standard chemical shift ranges and coupling patterns. Actual values may vary depending on solvent and other experimental conditions.
Advanced NMR Pulse Sequences for Deuterated Systems
Modern NMR spectroscopy employs a variety of advanced pulse sequences to extract more detailed structural and dynamic information. For deuterated systems, these techniques can be particularly powerful.
Techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are two-dimensional NMR experiments that correlate the chemical shifts of different nuclei, such as ¹H and ¹³C. nih.gov While direct ¹H-¹⁵N correlation is common for non-deuterated amines, the presence of deuterium in this compound allows for the use of ²H-observe or indirect detection methods.
Deuterium's quadrupolar nature can be exploited in solid-state NMR to study molecular dynamics. Furthermore, deuterium labeling can be used to simplify complex ¹H NMR spectra in larger molecules by replacing specific protons with deuterium, effectively "editing" the spectrum. nih.gov In studies of protein structure, for instance, reductive methylation with deuterated reagents allows for the use of pulse sequences that filter out natural abundance ¹³C signals, enhancing the detection of the labeled sites. nih.gov For quantitative analysis, inverse gated decoupling sequences are often employed in ¹³C NMR to suppress the Nuclear Overhauser Effect (NOE), which can cause inaccuracies in signal integration. usn.no
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule.
Infrared (IR) Spectroscopy for Functional Group and Intermolecular Interaction Analysis
IR spectroscopy is highly sensitive to the types of bonds present in a molecule. In ethylamine, the N-H stretching vibrations of the primary amine group are prominent, typically appearing as a broad band in the region of 3300-3500 cm⁻¹. docbrown.info The N-H bending vibration is also observable around 1600 cm⁻¹. docbrown.info
Upon deuteration to form this compound, the N-H stretching and bending bands are replaced by N-D stretching and bending vibrations. Due to the heavier mass of deuterium, these vibrations occur at lower frequencies. The N-D stretching frequency is expected to be around 2400-2600 cm⁻¹, and the N-D bending vibration will also shift to a lower wavenumber. This isotopic shift is a clear indicator of successful deuteration and can be used to study hydrogen bonding interactions, as the strength of these interactions influences the position and shape of these bands. The far-infrared spectra of this compound and other isotopologues have been analyzed to understand the gauche-trans rotational isomerism. acs.org
Raman Spectroscopy of Gaseous this compound and Other Isotopic Ethylamines
Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly useful for studying non-polar bonds and symmetric vibrations. The Raman spectra of gaseous ethylamine and this compound have been recorded in the 100 to 600 cm⁻¹ range. aip.orgnasa.govaip.org These studies have allowed for the observation of both ground and excited states of the methyl and amino torsional modes for the gauche conformer. nasa.govaip.orgosti.gov The overtone of the methyl torsion has also been observed for the gauche conformer. nasa.govaip.orgosti.gov
The study of various deuterated analogues of ethylamine, such as CD₃CH₂NH₂, CH₃CD₂NH₂, and their N-deuterated counterparts, provides a wealth of data for a comprehensive vibrational analysis. researchgate.net By comparing the Raman spectra of these isotopologues, vibrational modes can be more confidently assigned. unige.ch
Analysis of Torsional Modes and Potential Functions from Vibrational Spectra
The low-frequency region of the Raman and far-infrared spectra of ethylamine and its deuterated analogues is rich with information about torsional modes, which correspond to the rotation around single bonds. Specifically, the internal rotation around the C-C and C-N bonds gives rise to these modes.
For this compound, the potential function for internal rotation around the C-N bond has been determined. aip.orgnasa.gov The analysis of the torsional transitions has revealed the energy difference between the gauche and trans conformers, with the trans conformer being the more stable form by approximately 207 cm⁻¹ (0.592 kcal/mole). aip.orgnasa.gov The potential barriers for interconversion between these conformers have also been calculated. The gauche-gauche barrier was determined to be 779 cm⁻¹ (2.23 kcal/mole), and the trans-gauche barrier is 572 cm⁻¹ (1.64 kcal/mole). aip.org
Furthermore, the methyl barriers in the gauche conformers of CH₃CH₂NH₂ and CH₃CH₂ND₂ were found to be 3.71 ± 0.05 and 3.59 ± 0.05 kcal/mole, respectively. aip.orgnasa.govaip.org The slight difference in these barrier heights is attributed to the coupling between the methyl and amino torsional motions, which is affected by the isotopic substitution. aip.orgnasa.govaip.org
Table 2: Torsional Barriers and Conformational Energy Differences for Ethylamine and this compound. This table is interactive. Click on the headers to sort the data.
| Compound | Parameter | Value (kcal/mole) | Value (cm⁻¹) |
|---|---|---|---|
| Ethylamine (gauche) | Methyl Barrier | 3.71 ± 0.05 | ~1298 |
| This compound (gauche) | Methyl Barrier | 3.59 ± 0.05 | ~1256 |
| This compound | Trans-Gauche Energy Difference | 0.592 | 207 |
| This compound | Gauche-Gauche Barrier | 2.23 | 779 |
| This compound | Trans-Gauche Barrier | 1.64 | 572 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool for the structural elucidation and quantification of molecules. For deuterated compounds like this compound, specific MS techniques offer unique advantages.
Quantitative Analysis Using Isotopic Labeling as Internal Standards
Isotopically labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry. scioninstruments.comchiron.no this compound, with its mass shift of +2 due to the two deuterium atoms, serves as an excellent internal standard for the quantification of unlabeled ethylamine. sigmaaldrich.com
The principle behind using an isotopically labeled internal standard is that it behaves nearly identically to the analyte of interest during sample preparation, chromatography, and ionization in the mass spectrometer. scioninstruments.comchiron.no Any loss of analyte during sample workup or variations in instrument response will be mirrored by the internal standard. chiron.no By adding a known amount of this compound to a sample, the ratio of the analyte's signal to the internal standard's signal can be used to accurately determine the concentration of ethylamine, correcting for matrix effects and other sources of error. scioninstruments.comresearchgate.net This approach significantly improves the accuracy and precision of quantitative analyses. chiron.no
Table 1: Properties of this compound as an Internal Standard
| Property | Value | Reference |
| CAS Number | 5852-45-9 | sigmaaldrich.com |
| Molecular Formula | CH3CH2ND2 | sigmaaldrich.com |
| Molecular Weight | 47.10 g/mol | sigmaaldrich.com |
| Isotopic Purity | 99 atom % D | sigmaaldrich.com |
| Mass Shift | M+2 | sigmaaldrich.com |
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) for Complex Mixture Analysis
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) is a hybrid mass spectrometry technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. bruker.comnih.gov This combination provides high mass accuracy, high resolution, and the capability for MS/MS fragmentation, making it ideal for the analysis of complex mixtures. bruker.comnih.gov
In the context of analyzing samples containing this compound and its analogues, QTOF-MS can be used for both identification and quantification. The high mass accuracy allows for the confident identification of the deuterated compound from other components in a complex matrix. semanticscholar.orgresearchgate.net Furthermore, the MS/MS capability can be used to fragment the ions and obtain structural information, confirming the identity of the compound. nih.gov When coupled with liquid chromatography (LC-QTOF-MS), this technique is a powerful tool for metabolomics and the identification of drug metabolites, where it can be used to distinguish between isomers and elucidate metabolic pathways. nih.govsemanticscholar.org
Gas-Phase Photoacoustic Overtone Spectroscopy of this compound
Gas-phase photoacoustic overtone spectroscopy is a sensitive technique used to measure the weak absorptions of vibrational overtones. A study of ethylamine, this compound, ethyl-2,2,2-d3-amine, and triethylamine (B128534) has been conducted using this method. acs.orgacs.orgnorthwestern.edu This technique is particularly useful for studying the intramolecular dynamics and conformational preferences of molecules in the gas phase. acs.orgacs.orgnorthwestern.edu
The overtone spectra of ethylamine and its deuterated analogues provide information about the C-H and N-H stretching vibrations. The positions and intensities of the overtone bands are sensitive to the local environment of the bonds, allowing for the differentiation between conformers. For this compound, the substitution of hydrogen with deuterium on the amino group significantly alters the vibrational spectrum, particularly the N-H stretching region, providing insights into the coupling between different vibrational modes. acs.orgacs.orgnorthwestern.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy in Deuterated Amine Systems
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample, providing information about the electronic transitions within the molecule. technologynetworks.comslideshare.net For amines, the n → σ* transition of the lone pair of electrons on the nitrogen atom is a characteristic absorption in the UV region. ethernet.edu.et
The absorption spectrum of amines can be influenced by the solvent and the pH of the solution. bspublications.net In deuterated amine systems like this compound, the electronic transitions are generally not significantly affected by the isotopic substitution, as the electronic structure remains largely unchanged. However, subtle changes in the vibrational fine structure of the electronic absorption bands may be observed. The primary application of UV-Vis spectroscopy for a simple aliphatic amine like ethylamine, which lacks a strong chromophore, is often for quantitative analysis, although its sensitivity is lower compared to other methods. nih.gov The synthesis of ethylamine-based perovskites has been explored, and their photophysical properties were analyzed using UV-Vis spectroscopy. researchgate.net
Advanced Diffraction Techniques (e.g., Gas-Phase Electron Diffraction for Conformer Structures)
Gas-phase electron diffraction (GED) is a powerful technique for determining the precise geometrical structure of molecules in the gas phase, free from intermolecular interactions. wikipedia.org This method has been used to study the conformational equilibrium of ethylamine. acs.org
Ethylamine exists as a mixture of two conformers: trans and gauche. acs.org GED studies, in combination with microwave spectroscopy and theoretical calculations, have been employed to determine the structures of both conformers and their relative stabilities. acs.org For this compound, Fischer and Botskor determined that the trans conformer is more stable than the gauche conformer by 1.32 kJ mol⁻¹. acs.org They also deduced the potential energy barriers for the internal rotation of the amino group. acs.org
Table 2: Conformational Energy Barriers for this compound
| Transition | Barrier Height (kJ mol⁻¹) | Reference |
| trans → gauche | 9.32 | acs.org |
| gauche → trans | 6.84 | acs.org |
| gauche → gauche | 9.32 | acs.org |
These diffraction studies provide detailed insights into the structural parameters (bond lengths, bond angles, and dihedral angles) of the different conformers of ethylamine and its deuterated analogues, which are crucial for understanding their chemical behavior. acs.org
Elemental Analysis for Stoichiometric Characterization of Deuterated Amine Derivatives
The following table presents the theoretical elemental composition of this compound. In a research setting, these values would be compared against those obtained from an elemental analyzer to confirm a successful synthesis. A close correlation between the theoretical and found values is a critical quality control checkpoint before proceeding with further spectroscopic and structural characterization.
Interactive Data Table: Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Molar Mass Contribution ( g/mol ) | Theoretical Value (%) |
| Carbon | C | 12.011 | 24.022 | 51.01 |
| Hydrogen | H | 1.008 | 5.040 | 10.70 |
| Deuterium | D | 2.014 | 4.028 | 8.55 |
| Nitrogen | N | 14.007 | 14.007 | 29.74 |
| Total | C₂H₅D₂N | 47.097 | 100.00 |
Note: The theoretical values are calculated based on the chemical formula C₂H₅D₂N. The experimental values obtained from an actual analysis would be expected to be within ±0.4% of the theoretical values to be considered a successful stoichiometric characterization.
Conformational Analysis and Intramolecular Dynamics of Ethylamine N,n D2
Conformational Isomerism: Trans and Gauche Forms in Ethylamine-N,N-d2
Ethylamine (B1201723), including its deuterated form, this compound, exhibits conformational isomerism arising from rotation about the carbon-nitrogen (C-N) single bond. This rotation gives rise to two primary conformers: the trans and gauche forms. acs.org In the trans conformer, the lone pair of electrons on the nitrogen atom is positioned anti-periplanar (trans) to the carbon-carbon (C-C) bond. acs.org Conversely, in the gauche conformer, the lone pair is in a gauche relationship to the C-C bond. acs.org It is important to note that there are two equivalent gauche forms. acs.org
Experimental studies, including Raman and microwave spectroscopy, have consistently shown that the trans conformer of this compound is the more stable form. acs.orgaip.org The energy difference between the trans and gauche conformers has been determined through various experimental and theoretical methods, with the trans form being energetically favored. acs.orgaip.org
Internal Rotational and Torsional Potential Functions of the Deuterated Amino Group (ND2)
The internal rotation of the deuterated amino (ND2) group in this compound is a key aspect of its intramolecular dynamics. This motion can be described by a potential function that governs the rotation around the C-N bond. Analysis of the Raman spectra of gaseous this compound has allowed for the determination of the potential function for this internal rotation. aip.org
The potential function is often expressed as a series of cosine terms, with the coefficients (Vn) representing the heights of the rotational barriers. For this compound, the potential constants have been determined as V1 = 279 ± 16 cm⁻¹, V3 = 707 ± 4 cm⁻¹, and V6 = -12 ± 3 cm⁻¹. aip.org Another study analyzing far-infrared spectra reported potential constants of V1 = -303.2 (±12.6), V2 = 184.4 (±4.1), V3 = 734.7 (±3.1), and V6 = -19.3 (±1.6) cm⁻¹. dss.go.th These constants define the shape of the potential energy surface for the ND2 torsion and are crucial for understanding the dynamics of the molecule. aip.orgdss.go.th
Inversion Dynamics of the Deuterated Amino Group
In addition to internal rotation, the deuterated amino group in this compound can undergo an inversion motion. This process involves the nitrogen atom passing through the plane defined by the two deuterium (B1214612) atoms and the carbon atom to which it is attached. This inversion leads to a splitting of the energy levels. acs.org
Theoretical studies have generated potential energy surfaces that map both the internal rotation and the inversion of the amino group. acs.orgacs.org These surfaces reveal first-order transition states for the inversion motion, providing insight into the energy barriers and pathways for this dynamic process. acs.orgacs.org The inversion of the amine group results in a doubling of certain spectral lines, which can be observed in high-resolution spectroscopic techniques like microwave spectroscopy. researchgate.net
Energy Differences and Barriers between Conformers (e.g., Trans-Gauche, Gauche-Gauche Barriers)
The relative stability of the conformers and the energy barriers that separate them are fundamental parameters in conformational analysis. For this compound, the trans conformer is more stable than the gauche conformer. acs.orgaip.org The energy difference between the potential energy minima of the gauche and trans conformations has been determined to be 207 cm⁻¹ (0.592 kcal/mole), with the trans form being the more stable one. aip.org Another study reported this energy difference to be 2.48 kJ mol⁻¹ (approximately 207 cm⁻¹). acs.org
The energy barriers for interconversion between these conformers have also been quantified. The barrier from the trans to the gauche conformer (trans-gauche barrier) was calculated to be 572 cm⁻¹ (1.64 kcal/mole), while another study reported it as 9.32 kJ mol⁻¹ (approximately 779 cm⁻¹). acs.orgaip.org The barrier for the interconversion between the two equivalent gauche forms (gauche-gauche barrier) was calculated to be 779 cm⁻¹ (2.23 kcal/mole), with other studies reporting values of 8.25 kJ mol⁻¹ (approximately 690 cm⁻¹) and 9.32 kJ mol⁻¹ (approximately 779 cm⁻¹). acs.orgaip.org The barrier from gauche to trans has been reported as 6.84 kJ mol⁻¹ (approximately 572 cm⁻¹). acs.org
| Parameter | Value (cm⁻¹) | Value (kcal/mole) | Value (kJ mol⁻¹) | Source |
|---|---|---|---|---|
| Trans-Gauche Energy Difference | 207 | 0.592 | 2.48 | acs.orgaip.org |
| Trans → Gauche Barrier | 572 | 1.64 | 9.32 | acs.orgaip.org |
| Gauche → Trans Barrier | - | - | 6.84 | acs.org |
| Gauche ↔ Gauche Barrier | 779 | 2.23 | 8.25 - 9.32 | acs.orgaip.org |
Analysis of Coupling Phenomena between Methyl and Deuterated Amino Torsions
Studies of the Raman spectra have observed both the methyl and amino torsional modes. aip.org The methyl barrier to rotation in the gauche conformer of this compound was found to be 3.59 ± 0.05 kcal/mole, which is slightly different from that of the non-deuterated ethylamine (3.71 ± 0.05 kcal/mole). aip.org This difference in the rotational barriers is attributed to the variation in coupling between the methyl and amino torsions in the two isotopic species. aip.org A detailed analysis of the energy levels, considering the molecule as a coupled two-top system, is necessary to fully account for these interactions and accurately model the torsional oscillations. researchgate.net
Reaction Mechanisms and Kinetic Isotope Effect Studies Involving Deuterated Amines
Elucidation of Organic Reaction Mechanisms via Deuterium (B1214612) Kinetic Isotope Effects (KIEs)
Deuterium KIEs are instrumental in determining reaction mechanisms, particularly in identifying the rate-determining step. libretexts.org A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-limiting step of the reaction. unam.mx The magnitude of the primary KIE, often expressed as the ratio of rate constants (kH/kD), can provide insight into the transition state of the reaction. For instance, a large KIE suggests that C-H bond breaking is a significant component of the rate-determining step. libretexts.orgprinceton.edu
In the context of deuterated amines, KIEs help to elucidate pathways such as enzymatic N-dealkylation. mdpi.com The first report of a KIE in drug metabolism was in 1961, which showed that deuterium substitution in an N-methyl group of morphine slowed its metabolism. nih.gov The presence of a significant primary deuterium KIE is strong evidence that hydrogen abstraction is at least partially rate-limiting. nih.gov Deuterated compounds are widely used in the study of reaction mechanisms and the elucidation of biosynthetic pathways. unam.mx
Primary and Secondary Isotope Effects on Carbon-Deuterium, Nitrogen-Deuterium, and Oxygen-Deuterium Bond Cleavages
Primary KIEs are associated with the breaking of a bond to the isotope in the rate-determining step. unam.mx For C-D bond cleavage, this effect is typically significant, with kH/kD values often ranging from 6 to 10, reflecting the substantial relative mass change between hydrogen and deuterium. wikipedia.org In contrast, isotope effects for heavier atoms like nitrogen (k14/k15) are much smaller. wikipedia.orgcdnsciencepub.com For reactions involving N-D bond cleavage, such as the reaction of the ethynyl (B1212043) radical (C2H) with ammonia (B1221849) (NH3) and its deuterated analogue (ND3), a large KIE of approximately 2.0 was observed, indicating the importance of the N-H/N-D bond in the reaction dynamics. acs.org
Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. unam.mxprinceton.edu These effects are generally smaller than primary KIEs but can still provide valuable mechanistic information. unam.mx For example, secondary α-deuterium KIEs can help distinguish between SN1 and SN2 reaction mechanisms. wikipedia.org In the syn-elimination reaction of 2-phenylethyldimethylamine oxide, a large secondary α-deuterium isotope effect of 1.158 per α-deuterium was observed, suggesting significant C-N bond rupture in the transition state. cdnsciencepub.com
| Isotope Effect Type | Description | Typical kH/kD Values | Mechanistic Insight |
| Primary KIE | Bond to the isotope is broken in the rate-determining step. unam.mx | 6-10 for C-H/C-D wikipedia.org | Indicates that bond breaking is part of the rate-limiting step. libretexts.org |
| Secondary KIE | Isotopic substitution is remote from the bond-breaking site. unam.mx | Normal: >1, Inverse: <1 princeton.edu | Provides information on changes in hybridization or hyperconjugation at the transition state. princeton.edu |
| Nitrogen KIE | Isotopic substitution of nitrogen (¹⁴N vs ¹⁵N). | ~1.01-1.02 wikipedia.orgcdnsciencepub.com | Used to probe C-N bond cleavage in elimination and substitution reactions. cdnsciencepub.com |
Kinetic Isotope Effects in Enzymatic Dealkylation Reactions (e.g., Cytochrome P-450 N-demethylation)
Enzymatic reactions, particularly those catalyzed by cytochrome P450 (P450) enzymes, are a major focus of KIE studies. P450s are responsible for the metabolism of a vast number of drugs, and N-dealkylation is a common metabolic pathway. mdpi.comnih.gov The magnitude of the KIE in these reactions can indicate whether the C-H bond cleavage step is rate-limiting. nih.gov
For P450-catalyzed N-dealkylation of amines, the observed KIEs are often small (typically ≤ 2), which has been interpreted as evidence for a mechanism involving an initial one-electron transfer from the amine nitrogen. nih.gov This is in contrast to peroxidases, which can exhibit very high KIEs (8.6-10.1) for similar reactions. nih.gov
The magnitude of the KIE in enzymatic reactions is highly dependent on the specific substrate and the enzyme isoform involved. nih.gov For example, in the reaction catalyzed by aromatic amine dehydrogenase (AADH), the KIE for the oxidation of dopamine (B1211576) is large and temperature-independent (KIE ≈ 12.9), whereas for benzylamine (B48309), the KIE is smaller (KIE ≈ 4.8). researchgate.net With tryptamine (B22526) as the substrate, an exceptionally large KIE of about 55 is observed. researchgate.netnih.gov This substrate-dependent variation highlights how different substrates can influence the transition state geometry and the degree to which C-H bond cleavage is rate-limiting. researchgate.net Similarly, studies on quinohemoprotein amine dehydrogenase showed different KIEs for methylamine (B109427) (5.3), butylamine (B146782) (3.9), and benzylamine (8.5), suggesting that proton abstraction from the substrate is the rate-limiting step for these amines. nih.gov
The observed KIE in an enzymatic reaction may not always reflect the true, or intrinsic, KIE of the chemical bond-breaking step. nih.gov This is because other steps in the catalytic cycle, such as substrate binding or product release, can also be partially or fully rate-limiting, thus "masking" the intrinsic effect. plos.orgresearchgate.net Several methods exist to estimate the intrinsic KIE from the observed value. One such method, developed by Northrop, involves comparing the deuterium and tritium (B154650) KIEs. nih.gov
Deuterating a specific site in a molecule can slow down metabolism at that position, leading to a phenomenon known as "metabolic switching". nih.govplos.org In this scenario, the enzyme may oxidize an alternative, non-deuterated site on the molecule. nih.govplos.org This provides strong evidence for the existence of multiple potential binding modes or metabolic pathways for a single substrate. plos.org
For instance, deuteration of one methyl group in caffeine (B1668208) reduces oxidation at that position but increases metabolism at the other non-deuterated methyl groups. nih.govresearchgate.net This switching can have significant implications for a drug's pharmacokinetic profile and can be a deliberate strategy in drug design to avoid the formation of undesirable metabolites. nih.gov The ability to predict metabolic switching is aided by molecular docking and metabolic profiling, but the ultimate effect on clearance must be determined experimentally. plos.org
Isotope Effects in Bimolecular Elimination (E2) Reactions
The E2 reaction is a concerted, single-step process where a base removes a proton and a leaving group departs simultaneously, forming a double bond. libretexts.org KIE studies are a cornerstone for providing evidence for the E2 mechanism. libretexts.org A significant primary KIE is expected if the C-H bond is broken in the rate-determining step, which is characteristic of the E2 pathway. libretexts.org The reaction of 2-bromopropane (B125204) with sodium ethoxide, for example, is 6.7 times faster than its deuterated counterpart, which is consistent with an E2 mechanism. libretexts.org
In the context of amines, elimination reactions of 2-arylethylammonium ions have been studied using nitrogen and hydrogen isotope effects. The observation of a significant nitrogen isotope effect (k¹⁴/k¹⁵) indicates that C-N bond cleavage is part of the rate-determining step, supporting a concerted E2-like mechanism rather than a stepwise Elcb mechanism involving a stable carbanion intermediate. cdnsciencepub.com Secondary α-deuterium KIEs have also been used to probe the transition state of elimination reactions. For instance, a large normal secondary KIE in the pyrolysis of 2-phenylethyldimethylamine oxide suggests significant C-N bond weakening at the transition state. cdnsciencepub.com
| Reaction Type | Key Mechanistic Feature | Typical KIE Evidence |
| Enzymatic N-Dealkylation (P450) | Often involves initial 1-electron transfer; C-H cleavage can be partially rate-limiting. nih.govopen.ac.uk | Small primary KIEs (≤2); metabolic switching upon deuteration. nih.govnih.gov |
| Bimolecular Elimination (E2) | Concerted C-H and C-X bond cleavage in a single step. libretexts.org | Large primary KIE (e.g., kH/kD ≈ 7); significant nitrogen KIE for ammonium (B1175870) leaving groups. libretexts.orgcdnsciencepub.com |
| Enzymatic Amine Oxidation (AADH) | Proton transfer can occur via quantum tunneling. researchgate.netnih.gov | Exceptionally large and temperature-independent KIEs (e.g., >50). researchgate.netnih.gov |
Isotope Effects in Bimolecular Nucleophilic Substitution (SN2) Reactions
In bimolecular nucleophilic substitution (SN2) reactions where Ethylamine-N,N-d2 acts as a nucleophile, the N-D bonds are not directly broken or formed in the rate-determining step. Therefore, any observed kinetic isotope effect is a secondary kinetic isotope effect (SKIE). These effects arise from changes in the vibrational environment of the N-D bonds as the reaction proceeds from the ground state to the transition state. researchgate.net
Typically, SN2 reactions exhibit small SKIEs, which can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). mdpi.com An inverse effect (kH/kD < 1) is often observed in gas-phase SN2 reactions and is attributed to a balance between rotational contributions and a more significant inverse vibrational contribution. nih.gov This suggests that the vibrational modes involving the deuterium atoms become more constrained or "stiffer" in the transition state compared to the reactant amine. This stiffening leads to a higher zero-point energy (ZPE) difference for the N-D bonds in the transition state relative to the ground state, resulting in a slightly faster reaction for the deuterated species. Conversely, a normal effect (kH/kD > 1) would imply a loosening of these vibrational modes in the transition state.
Research on the Menschutkin reaction, where tertiary amines react with methyl iodide, has shown that substituting hydrogen for deuterium on the methyl groups of the amine can lead to small, normal isotope effects. researchgate.net While this involves C-D bonds, the principle extends to N-D bonds. The magnitude of the SKIE can be influenced by the structure of the amine and the leaving group, providing details about the geometry of the SN2 transition state. researchgate.net For instance, a more crowded transition state might lead to a larger isotope effect. researchgate.net
| Reactants | Reaction Type | Solvent | Isotope Effect (kH/kD) | Interpretation |
|---|---|---|---|---|
| Tertiary Amines + CH₃I / CD₃I | SN2 (Menschutkin) | Benzene | ~0.97 (per D) | Inverse SKIE, indicating a more constrained transition state. princeton.edu |
| Thiophenoxide + Benzyldimethylphenylammonium ion | SN2 | DMF | 1.086 (per α-D) | Normal SKIE, attributed to reduced steric crowding in the transition state. researchgate.net |
| Generic R-NH₂ / R-ND₂ + R'-X | SN2 | Varies | 0.8 - 1.0 | Typical range for secondary KIEs in SN2 reactions, often inverse. mdpi.com |
Mechanistic Studies of Hydrogen Abstraction in Amines
Unlike SN2 reactions, hydrogen abstraction from an amine involves the direct cleavage of an N-H (or N-D) bond in the rate-determining step. This leads to a primary kinetic isotope effect, which is typically much larger than a secondary effect (kH/kD > 2). usn.no The C-H bond is weaker than the C-D bond, and similarly, the N-H bond is weaker than the N-D bond, primarily due to differences in zero-point vibrational energies. libretexts.org Breaking the stronger N-D bond requires more energy, resulting in a slower reaction rate for this compound compared to its non-deuterated counterpart.
Studies on the reaction of methyl radicals with ethylamine (B1201723) and its deuterated analogues (CH₃CH₂ND₂ and CD₃CH₂NH₂) have provided precise data on the relative reactivity of different sites within the molecule. researchgate.net These experiments demonstrated that abstraction occurs from the methyl (CH₃), methylene (B1212753) (CH₂), and amine (NH₂) groups. researchgate.net By comparing the reaction rates for CH₃CH₂NH₂ and CH₃CH₂ND₂, a significant primary KIE was observed for abstraction at the nitrogen center, confirming that N-H bond cleavage is part of the rate-determining step for that specific pathway. researchgate.net
At 150°C, the study found the following distribution of hydrogen abstraction sites in ethylamine by methyl radicals researchgate.net:
Methylene (CH₂) group: 67%
Amine (NH₂) group: 29%
Methyl (CH₃) group: ~4%
This demonstrates that while the methylene group is the most reactive site, the amine group is still a significant site of attack. The primary isotope effect observed upon deuteration of the amine group (substituting NH₂ with ND₂) is consistent with theoretical expectations based on zero-point energy differences. researchgate.net Such studies are crucial for building accurate models of combustion and pyrolysis of nitrogen-containing compounds. researchgate.net
| Radical Source | Substrate | Temperature Range | Abstraction Site | Key Finding |
|---|---|---|---|---|
| Photolysis of Azomethane (·CH₃) | Ethylamine (CH₃CH₂NH₂) | 110-180°C | -NH₂ | Reference rate for H-abstraction from the amine group. researchgate.net |
| Photolysis of Azomethane (·CH₃) | This compound (CH₃CH₂ND₂) | 110-180°C | -ND₂ | Rate is significantly lower than for CH₃CH₂NH₂, indicating a large primary KIE. researchgate.net |
| Photolysis of Azomethane (·CH₃) | Ethylamine-d3 (CD₃CH₂NH₂) | 110-180°C | -CH₂- and -NH₂ | Allows isolation of abstraction rates from methylene and amine groups. researchgate.net |
| Iron Catalyst | N-deuterated secondary amine | 120°C | C-H vs N-D | A very small KIE (k(NH)/k(ND) = 1.22) was found, suggesting N-H cleavage was not rate-limiting in this specific catalytic cycle. acs.org |
Role of Deuterium in Modulating Reaction Selectivity in Organic Synthesis
The kinetic isotope effect associated with deuterium substitution can be strategically employed to control the selectivity of chemical reactions. ucsb.edu By replacing a hydrogen atom with deuterium at a specific position, chemists can slow down a particular reaction pathway that involves the cleavage of that bond in its rate-determining step. This allows other competing reaction pathways to dominate, thereby altering the product distribution and enhancing reaction selectivity.
In the context of this compound, if the amine is subjected to reaction conditions where it can undergo two different transformations—one involving N-D bond cleavage (e.g., hydrogen abstraction or deprotonation) and another that does not (e.g., nucleophilic attack at a different site)—the use of the deuterated analogue will disfavor the former pathway.
For example, consider a hypothetical reaction where an amine can either act as a nucleophile (Path A) or be deaminated via a mechanism initiated by N-H abstraction (Path B).
Path A (Nucleophilic Attack): Rate is minimally affected by N-deuteration (small secondary KIE).
Path B (Deamination via N-H/D Abstraction): Rate is significantly slowed by N-deuteration (large primary KIE).
By using this compound instead of ethylamine, the rate of Path B would be substantially reduced, leading to a higher yield of the product from Path A. This makes deuterium labeling a subtle but powerful tool for directing the outcome of a synthesis toward a desired product and minimizing unwanted side reactions. This strategy is increasingly valuable in the synthesis of complex molecules and pharmaceuticals, where precise control over reactivity is paramount. nih.govnih.gov
| Reactant | Product from Path A (Nucleophilic Attack) | Product from Path B (Side Reaction via N-H/D Cleavage) | Selectivity (A:B) |
|---|---|---|---|
| Ethylamine (CH₃CH₂NH₂) | 80% | 20% | 4 : 1 |
| This compound (CH₃CH₂ND₂) | 95% | 5% | 19 : 1 |
Computational Chemistry and Theoretical Modeling of Ethylamine N,n D2
Quantum Chemical Calculation Methodologies (e.g., Hartree-Fock, MP2, Density Functional Theory)
Various quantum chemical calculation methodologies are employed to investigate the properties of ethylamine (B1201723) and its deuterated forms. These methods, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), offer different levels of accuracy and computational cost. libretexts.org
Hartree-Fock (HF) Theory: This is a fundamental ab initio method that solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. libretexts.orgub.edu While it provides a good starting point, it does not fully account for electron correlation. libretexts.org For instance, in some studies of ethylamine, HF calculations with a 4-31G(N*) basis set were used to supplement experimental data. acs.org
Møller-Plesset Perturbation Theory (MP2): The MP2 method improves upon the Hartree-Fock method by including electron correlation effects through second-order perturbation theory. researchgate.netresearchgate.net It is often considered a reliable method for calculating the energetics and geometries of molecules like ethylamine. acs.org For example, MP2 calculations with a 6-311G** basis set have been used to determine the optimized geometries of trans- and gauche-ethylamine. acs.org These calculations have shown excellent agreement with experimental results for geometric parameters like the ∠C−C−N bond angle. acs.org
Density Functional Theory (DFT): DFT is a popular method that calculates the electronic structure of many-body systems based on the electron density. researchgate.net The B3LYP functional is a commonly used hybrid functional that combines the strengths of both HF and DFT. researchgate.net DFT methods have been applied to study the reaction mechanisms of amines and to predict vibrational frequencies. acs.orgosti.gov For ethylamine, DFT calculations have been used to investigate its adsorption on semiconductor surfaces and to model reaction pathways. researchgate.netresearchgate.net
The choice of basis set is also crucial for the accuracy of these calculations. Basis sets like 6-31G(d), 6-311G**, and aug-cc-pVTZ are frequently used in the study of ethylamine and related molecules. researchgate.netresearchgate.net
Generation and Analysis of Potential Energy Surfaces for Internal Motions
The internal motions of Ethylamine-N,N-d2, particularly the torsion of the amino group (ND2) around the C-N bond, are critical to understanding its conformational landscape. Computational methods are used to generate potential energy surfaces (PES) that map the energy of the molecule as a function of its internal coordinates. acs.org
For ethylamine, the PES for the torsional motion of the amino group reveals the presence of two stable conformers: trans and gauche. acs.org The trans conformer has the lone pair of electrons on the nitrogen atom positioned trans to the C-C bond, while in the gauche conformer, it is in a gauche position. acs.org By analyzing the PES, researchers can determine the relative energies of these conformers and the energy barriers that separate them. acs.org
A study by Durig and Li recorded and analyzed the Raman spectra of gaseous CH3CH2NH2 and CH3CH2ND2 to deduce a potential function for the NH2/ND2 torsion. acs.org Their work, along with other computational studies, has helped to map out the potential energy landscape for the internal rotation in various ethylamine isotopomers. acs.org
Prediction of Conformational Stabilities and Energy Barriers for Deuterated Ethylamines
Computational studies have been instrumental in predicting the conformational stabilities and the energy barriers to internal rotation in this compound and its parent compound.
Conformational Stability: Theoretical calculations consistently predict that the trans conformer of ethylamine is more stable than the gauche conformer. acs.org The energy difference between the two conformers is relatively small.
MP2 calculations with a 6-311G** basis set found the trans isomer to be more stable by 1.16 kJ mol⁻¹. acs.org
Analysis of Raman spectra for CH3CH2ND2 suggested the trans conformer is more stable by 2.48 kJ mol⁻¹. acs.org
Energy Barriers: The energy barriers for the interconversion between the trans and gauche conformers have also been determined computationally and experimentally. These barriers are crucial for understanding the dynamics of the molecule.
Below is a table summarizing the calculated and experimentally deduced energy barriers for this compound. acs.org
| Barrier | Deduced from Raman Spectra (kJ mol⁻¹) |
| trans → gauche | 9.32 |
| gauche → trans | 6.84 |
| gauche → gauche | 9.32 |
These theoretical predictions are in good agreement with experimental values obtained from microwave and Raman spectroscopy. acs.org For instance, MP2 calculations for ethylamine-d0 (the non-deuterated form) predicted a gauche-gauche barrier of 8.69 kJ mol⁻¹, which compares favorably with the experimental value of 9.66 kJ mol⁻¹ from Raman spectroscopy. acs.org
Theoretical Characterization of Vibrational Spectra for Deuterated Ethylamine Isotopomers
Computational methods are powerful tools for predicting and interpreting the vibrational spectra of molecules, including this compound. Theoretical calculations of vibrational frequencies, infrared intensities, and Raman activities help in the assignment of experimental spectra. researchgate.net
The substitution of hydrogen with deuterium (B1214612) in the amino group of ethylamine leads to noticeable shifts in the vibrational frequencies. libretexts.org These isotopic shifts are a direct consequence of the increased mass of deuterium compared to hydrogen. libretexts.org
N-D Stretching: The N-D stretching vibrations in this compound will appear at lower frequencies compared to the N-H stretches in the non-deuterated molecule.
ND2 Torsional Modes: The torsional modes of the ND2 group are also affected by deuteration and have been observed in the Raman spectra of gaseous CH3CH2ND2. aip.org
Computational studies, often at the MP2 or DFT level, can accurately predict these frequency shifts, aiding in the detailed analysis of the vibrational spectra of deuterated ethylamine isotopomers. researchgate.netosti.gov For example, a study on HNIW and its isotopologues used DFT to predict vibrational spectra, which were then compared to experimental FTIR/ATR and Raman spectra. osti.gov This combined experimental and computational approach allows for a comprehensive understanding of the molecule's vibrational properties.
Modeling of Reaction Pathways and Transition States for Amine Reactions
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving amines. By modeling the potential energy surface, researchers can identify reaction pathways, intermediates, and transition states. researchgate.netmit.edu
For reactions involving deuterated amines like this compound, computational modeling can provide insights into kinetic isotope effects, where the substitution of hydrogen with deuterium alters the reaction rate. pearson.comescholarship.org This is because the C-D bond is stronger than the C-H bond, leading to a higher activation energy for reactions that involve breaking this bond. rsc.org
DFT calculations are frequently used to model reaction pathways and locate transition state structures. researchgate.netacs.org For example, in a study of the reaction between a methyl radical and ethylamine, DFT was used to identify seven different transition states corresponding to various reaction products. researchgate.net Similarly, computational models have been developed to understand the elusive transition states in other chemical reactions. mit.edu These models can rapidly predict the structure of a transition state given the reactants and products. mit.edu Such computational approaches are invaluable for understanding the reactivity of amines and the role of isotopic substitution in their chemical transformations. acs.orgaip.org
Computational Insights into Modified Hydrogen Bonding Interactions in Deuterated Systems
Deuteration of the amine group in this compound can lead to subtle but significant changes in hydrogen bonding interactions. iucr.orgmdpi.com Hydrogen bonds play a crucial role in determining the structure and properties of many chemical and biological systems.
The substitution of hydrogen with deuterium generally leads to a slight weakening of the hydrogen bond. mdpi.com This is due to the lower zero-point energy of the N-D bond compared to the N-H bond, which results in a shorter bond length and altered electrostatic interactions. mdpi.com
In the context of this compound, computational modeling can predict how the N-D···A hydrogen bonds (where A is a hydrogen bond acceptor) differ from the N-H···A bonds in the non-deuterated species. This can influence intermolecular interactions in the liquid or solid state and can affect the molecule's physical properties. researchgate.netrsc.org The impact of these modified hydrogen bonds can be significant enough to influence crystal packing and polymorphism. iucr.orgresearchgate.net
Applications of Ethylamine N,n D2 in Advanced Isotopic Labeling Research
Elucidation of Biosynthetic and Metabolic Pathways
Stable isotope-labeled compounds are indispensable tools for tracing the flow of molecules through complex biological systems. By introducing a labeled compound into a cell culture, plant, or animal model, researchers can follow its metabolic fate. eurisotop.com The isotopic label acts as a flag that can be detected by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. eurisotop.com
Ethylamine-N,N-d2 can be used as a tracer to investigate pathways where ethylamine (B1201723) or similar small amine structures are precursors or intermediates. When an organism or cell culture is supplied with this compound, the deuterium (B1214612) atoms are carried through subsequent enzymatic reactions. If a downstream metabolite is found to contain the deuterium label, it provides direct evidence of its connection to the initial ethylamine precursor, helping to map the intricate network of biochemical reactions. eurisotop.com This method allows for the quantification of metabolite traffic on biochemical routes, providing a dynamic understanding of metabolism that cannot be achieved by simply measuring static metabolite concentrations. eurisotop.com
Mechanistic Studies in Synthetic Organic Chemistry and Chemical Biology
The kinetic isotope effect (KIE) is a primary application of deuterated compounds like this compound in mechanistic chemistry. acs.org The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. wikipedia.org Because the N-D bond in this compound is stronger and vibrates at a lower frequency than the N-H bond in standard ethylamine, reactions that involve the cleavage of this bond in the rate-determining step will proceed significantly slower. nih.govpressbooks.pub
By comparing the reaction rate of ethylamine with that of this compound, chemists can determine whether the N-H bond is broken during the slowest step of the reaction mechanism. A large KIE (a significantly slower rate for the deuterated compound) provides strong evidence for such a mechanism. acs.org This approach is crucial for understanding reaction pathways, validating proposed catalytic cycles, and designing more efficient synthetic methods in both organic and chemical biology contexts. acs.orgacs.org For example, it has been used to probe the mechanisms of amine dehydrogenation catalyzed by metal complexes. acs.org
Pharmacokinetic and Pharmacodynamic Profiling of Deuterated Drug Candidates
Deuterium substitution has emerged as a key strategy in drug development to enhance the pharmacokinetic properties of new chemical entities. researchgate.net Pharmacokinetics describes how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. nih.gov Replacing hydrogen with deuterium at a site of metabolic attack can profoundly alter a drug's ADME profile. wikipedia.orginformaticsjournals.co.in While deuterated drugs are designed to have nearly identical pharmacodynamic effects (how the drug affects the body) to their non-deuterated analogs, the differences in metabolism can be clinically significant. nobracat-isotopes.com
A primary goal of drug deuteration is to improve metabolic stability. researchgate.netnih.gov Many drugs are broken down in the liver by cytochrome P450 (CYP450) enzymes, a process that often involves the cleavage of C-H or N-H bonds. cdnsciencepub.com By replacing a metabolically vulnerable hydrogen atom with deuterium, the rate of this enzymatic breakdown can be slowed due to the kinetic isotope effect. juniperpublishers.comnih.gov
This reduced rate of metabolism can lead to several therapeutic benefits:
Increased Half-Life: The drug remains in the body for a longer period. wikipedia.orgnobracat-isotopes.com
Increased Drug Exposure (AUC): A higher concentration of the active drug is maintained in the bloodstream over time. nih.gov
Reduced Dosing Frequency: Patients may be able to take the medication less often, improving compliance. nobracat-isotopes.com
Lower Metabolite Load: Slower metabolism can reduce the formation of potentially toxic or inactive metabolites. gabarx.comscienceopen.com
A prominent example is the deuterated drug Enzalutamide (d3-ENT), where deuteration of the N-methyl group significantly attenuated the N-demethylation pathway. nih.gov This led to a substantial improvement in its pharmacokinetic profile in preclinical studies.
| Compound | Cmax (ng/mL) | AUC (0-t) (ng·h/mL) | Metabolite (M2) Exposure Reduction |
|---|---|---|---|
| Enzalutamide (ENT) | Reference | Reference | Reference |
| d3-ENT | ~35% Higher | ~102% Higher | ~8-fold Lower |
Structural Biology Applications
Deuterium is also a powerful tool in structural biology for elucidating the three-dimensional structures and dynamics of large biomolecules like proteins.
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a key technique for studying protein conformation, dynamics, and interactions. uni-halle.deresearchgate.net The method relies on monitoring the exchange of backbone amide hydrogens on a protein with deuterium from a deuterated solvent (typically D₂O). frontiersin.org
The rate of this exchange is highly dependent on the local environment of the amide proton:
Fast Exchange: Protons on the protein surface that are exposed to the solvent exchange quickly. frontiersin.org
Slow Exchange: Protons buried within the protein core or involved in stable hydrogen bonds (e.g., in α-helices and β-sheets) are shielded from the solvent and exchange very slowly or not at all. frontiersin.org
By quenching the exchange reaction at various time points and analyzing the protein's peptide fragments by mass spectrometry, researchers can determine the amount of deuterium incorporated into different regions of the protein. This provides a detailed map of solvent accessibility, which is used to identify protein-ligand binding sites, map epitopes, and characterize conformational changes that occur during protein function. frontiersin.orgnih.gov While this compound itself is not directly used in the HDX experiment (the deuterium source is the solvent), the fundamental principle of hydrogen-isotope exchange is central to the technique.
Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. Stable isotope labeling is a cornerstone of this field. researchgate.net In a typical experiment, two or more cell populations (e.g., treated vs. untreated) are grown in media where one is supplied with a "light" (natural abundance) nutrient and the other with a "heavy" (isotope-labeled) nutrient. This is known as Stable Isotope Labeling by Amino acids in Cell culture (SILAC). bioanalysis-zone.com
Alternatively, proteins extracted from different samples can be chemically labeled with isobaric tags (such as TMT or iTRAQ) or through reductive dimethylation. researchgate.netbioanalysis-zone.com These tags contain different isotopic compositions. An amine-containing labeling reagent derived from or similar in principle to this compound could be used to derivatize peptides. After labeling, the samples are combined and analyzed by MS. The mass spectrometer can distinguish between the light and heavy forms of each peptide, and the ratio of their signal intensities corresponds directly to the relative abundance of that protein in the original samples. bioanalysis-zone.com This allows for the large-scale quantification of thousands of proteins simultaneously, providing critical insights into cellular processes in health and disease. researchgate.net
Development of Tracers and Internal Standards for Advanced Analytical Techniques
In quantitative analysis, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving precision and accuracy. clearsynth.comthalesnano.com this compound is an ideal internal standard for the quantification of its non-deuterated counterpart, ethylamine. scioninstruments.com
An internal standard is a compound with properties very similar to the analyte of interest, which is added in a known quantity to every sample before processing. scioninstruments.comwikipedia.org Its purpose is to correct for the potential loss of the analyte during sample preparation steps (e.g., extraction, derivatization) and to compensate for variations in instrument response. scioninstruments.comchiron.nowuxiapptec.com
Because this compound is chemically almost identical to ethylamine, it behaves similarly during extraction and chromatographic separation, meaning it experiences nearly the same degree of sample loss and matrix effects. scioninstruments.comchiron.no However, due to the presence of two deuterium atoms, it has a molecular weight that is two daltons higher. sigmaaldrich.com This mass difference allows the mass spectrometer to distinguish between the analyte (ethylamine) and the internal standard (this compound), even if they co-elute from the chromatography column. scioninstruments.comwikipedia.org By calculating the ratio of the analyte's signal to the internal standard's signal, researchers can accurately determine the concentration of ethylamine in the original sample, regardless of variations introduced during the analytical workflow. clearsynth.comscioninstruments.com
Table 1: Mass Spectrometric Properties of Ethylamine and its Deuterated Internal Standard
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Mass-to-Charge Ratio (m/z) of Molecular Ion [M]⁺ |
| Ethylamine | CH₃CH₂NH₂ | 45.08 | 45 |
| This compound | CH₃CH₂ND₂ | 47.10 | 47 |
Applications in Material Science (e.g., Deuterated Optoelectronic Organic Molecules for Neutron Reflectometry)
Deuterium labeling is a powerful technique in material science, especially for analyses using neutron scattering and neutron reflectometry (NR). epj-conferences.orgess.eu These methods are used to probe the structure, thickness, and interfacial properties of thin films on the nanoscale. uq.edu.au The technique is particularly valuable for studying organic materials used in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). uq.edu.auresearchgate.net
The fundamental principle relies on the significant difference in the neutron scattering length between hydrogen (¹H) and deuterium (²H or D). By selectively replacing hydrogen with deuterium in a molecule like ethylamine, researchers can create "contrast" within a sample. mdpi.comresearchgate.net For example, a thin film made of a deuterated organic molecule deposited on a hydrogenated substrate will produce a distinct neutron reflectivity profile. This contrast allows for the precise determination of the film's thickness, density, and surface roughness. uq.edu.au
While specific studies focusing solely on this compound are not extensively documented, the deuteration of amines and other organic molecules is a common strategy in this field. epj-conferences.orgess.eu A layer containing deuterated ethylamine moieties within a larger polymer structure would have a much different scattering length density (SLD) compared to a non-deuterated layer, enabling detailed morphological studies of multilayered device architectures. uq.edu.aumdpi.com
Table 2: Conceptual Comparison of Neutron Scattering Length Density (SLD) for Ethylamine Layers
| Layer Composition | Hydrogen Isotope | Conceptual SLD (10⁻⁶ Å⁻²) | Application in Neutron Reflectometry |
| Ethylamine Moiety | Protium (¹H) | Low | Used as a baseline or contrasting layer to a deuterated component. |
| This compound Moiety | Deuterium (²H) | High | Creates high contrast against hydrogenated materials, enabling precise structural analysis of the deuterated layer. researchgate.net |
Note: Absolute SLD values depend on the specific molecular volume and composition of the material.
Environmental Tracing and Quantification of Molecular Transformations
Isotope labeling is a critical tool for tracing the fate of chemicals in the environment and understanding their transformation pathways. silantes.comstudysmarter.co.uk By introducing a compound labeled with a stable isotope, scientists can track its movement and breakdown in complex matrices like soil, water, or air. studysmarter.co.uk
This compound can be used as a tracer to study the environmental degradation of ethylamine, a compound that can be released into the atmosphere from industrial processes. nilu.noglobalccsinstitute.com Researchers can introduce a known amount of this compound into a controlled environmental simulation (e.g., a smog chamber) and monitor its concentration over time using mass spectrometry. nilu.no Because the labeled compound can be distinguished from any naturally occurring (unlabeled) ethylamine, its degradation rate can be precisely calculated.
Furthermore, this technique allows for the identification and quantification of transformation products. As this compound breaks down, its deuterium label is incorporated into its degradation products. For instance, studies have shown that ethylamine can form ethylnitramine in the atmosphere. nilu.no By searching for the deuterated version of this product, researchers can confirm the transformation pathway and quantify its yield, providing crucial data for environmental impact assessments. silantes.comstudysmarter.co.uk
Table 3: Use of this compound in Environmental Transformation Studies
| Compound | Role | Detection Method | Information Gained |
| This compound | Labeled Parent Compound | GC/LC-MS | Rate of degradation/disappearance in an environmental matrix. studysmarter.co.uk |
| Deuterated Transformation Products (e.g., Ethylnitramine-d2) | Labeled Metabolite/Product | GC/LC-MS | Identification of degradation pathways and quantification of product formation. nilu.no |
Study of Gene Regulation and Transcriptional Mechanisms via Isotope Labeling
The application of stable isotope labeling to elucidate gene regulation and transcriptional mechanisms is an advanced and evolving area of research. silantes.com The core principle involves using a labeled molecule to track its metabolic fate within a cell, thereby identifying its interactions with cellular machinery, which can include proteins that regulate gene expression. silantes.comncsu.edu
While direct studies employing this compound to investigate gene regulation are not prominently featured in current literature, the methodology offers a potential future application. Small molecules can influence cellular processes by interacting with signaling pathways or transcription factors that control which genes are turned on or off. nih.gov
Theoretically, cells could be cultured in the presence of this compound. By using advanced analytical techniques, researchers could then track the deuterated label to see if it, or one of its metabolites, binds to specific proteins, including transcription factors. silantes.com If a labeled metabolite is found to associate with a known regulator of gene expression, it would suggest a mechanism by which ethylamine could influence cellular function at the genetic level. This approach, known as metabolomics, when combined with proteomics and transcriptomics, can provide a comprehensive view of a small molecule's impact on cell biology. silantes.com This remains a conceptual application for this compound, representing a frontier in the use of small deuterated molecules to probe the intricate networks of gene regulation.
Environmental Transformation and Degradation Pathways of Deuterated Amines
Atmospheric Degradation Mechanisms of Amines
The atmosphere is a primary medium for the transformation of volatile organic compounds like ethylamine (B1201723) and its deuterated counterpart. The principal degradation mechanisms involve reactions with highly reactive atmospheric species.
Photo-oxidation via Reaction with Hydroxyl Radicals, Chlorine Atoms, and Nitrate (B79036) Radicals
The dominant atmospheric sink for ethylamine is its reaction with the hydroxyl (OH) radical during the day. nilu.com This reaction proceeds via hydrogen abstraction from the C-H or N-H bonds. For Ethylamine-N,N-d2, the abstraction can occur from the C-H bonds on the ethyl group or the N-D bonds on the amino group.
Studies on ethylamine have shown that hydrogen abstraction by OH radicals occurs at three main sites: the amino group (-NH2), the methylene (B1212753) group (-CH2-), and the methyl group (-CH3). uio.no The branching ratios, which indicate the percentage of reaction occurring at each site, are crucial for determining the subsequent degradation products. For ethylamine, approximately 9% of the reaction with OH radicals occurs at the amino group. uio.no The presence of deuterium (B1214612) at the nitrogen in this compound is expected to slow down the rate of abstraction from this site due to the primary kinetic isotope effect, which could alter the distribution of degradation products compared to its non-deuterated form.
Reactions with chlorine atoms (Cl), particularly in marine and coastal areas, and nitrate radicals (NO3) at night also contribute to the atmospheric degradation of amines, though generally to a lesser extent than the OH radical reaction. gassnova.no The mechanisms are also based on hydrogen (or deuterium) abstraction. The rate constants for these reactions with ethylamine are significant, and a similar kinetic isotope effect at the N-D position is anticipated for this compound.
| Reactant | Rate Constant (k) for Ethylamine (cm³/molecule·s) | Atmospheric Half-Life |
| OH radical | 2.77 x 10⁻¹¹ at 27°C nih.gov | ~14 hours nih.gov |
| Cl atom | Data not readily available for ethylamine | - |
| NO₃ radical | Fast reaction, but low atmospheric concentration in many areas gassnova.no | Variable |
Table 1: Atmospheric reaction rates for ethylamine. The rates for this compound are expected to be similar for C-H abstraction but slower for N-D abstraction.
Identification of Atmospheric Degradation Products (e.g., Nitrosamines, Nitramines)
The atmospheric oxidation of primary amines like ethylamine can lead to the formation of potentially harmful compounds, including nitrosamines and nitramines. ccsnorway.com The formation of these products is initiated by the abstraction of a hydrogen atom from the amino group. ukccsrc.ac.uk
Following the abstraction of a deuterium atom from the -ND2 group of this compound by an OH radical, the resulting aminyl radical (CH3CH2ND•) can react with nitrogen oxides (NOx).
Nitrosamine formation: The aminyl radical can react with nitric oxide (NO) to form a nitrosamine. However, primary nitrosamines are generally unstable and can undergo further reactions. veeprho.comacs.org
Nitramine formation: The aminyl radical can react with nitrogen dioxide (NO2) to form a nitramine (CH3CH2NDNO2). nilu.comrsc.org Primary nitramines are more stable than primary nitrosamines in the atmosphere. ccsnorway.com
Given that the initial step for the formation of these compounds is H/D abstraction from the amino group, the kinetic isotope effect associated with the N-D bonds in this compound would likely lead to a lower formation rate of both nitrosamines and nitramines compared to non-deuterated ethylamine under similar atmospheric conditions. nilu.com The major products from the oxidation of ethylamine initiated by C-H abstraction are expected to be acetaldehyde (B116499) and various amides. chemicalbook.com
Oxidative Degradation Mechanisms in Aquatic and Terrestrial Environments
In aqueous and soil environments, the degradation of ethylamine can be driven by chemical oxidation. This can occur through reactions with reactive oxygen species generated by various processes. In water, advanced oxidation processes (AOPs) utilizing UV light and hydrogen peroxide can effectively degrade amines like monoethanolamine (MEA), a compound structurally related to ethylamine. rsc.org The degradation follows pseudo-first-order kinetics and leads to products like glycols, aldehydes, and eventually carbon dioxide and ammonium (B1175870) ions. rsc.org
For this compound, oxidative degradation in aquatic systems would likely proceed through similar pathways. The pKa of ethylamine is approximately 10.87, meaning it will exist predominantly as the ethylammonium (B1618946) cation (CH3CH2ND2H⁺) in most natural waters (pH 5-9). nih.gov Oxidation is often initiated by hydrogen abstraction. If the abstraction occurs at the N-D bond, a kinetic isotope effect would be anticipated, potentially slowing its degradation relative to ethylamine. Covalent binding to soil organic matter, particularly components with quinone and phenolic functional groups, is another abiotic process that can remove aromatic amines from the solution phase and may also be relevant for aliphatic amines. epa.gov
Biodegradation of Amines: Microbial Pathways and Enzymatic Mechanisms
Biodegradation is a significant fate process for ethylamine in soil and water. nih.gov Various microorganisms can utilize ethylamine as a source of carbon and nitrogen. oup.comnih.gov The enzymatic degradation of amines is often initiated by amine oxidases or dehydrogenases. nih.gov These enzymes catalyze the oxidative deamination of the amine to an aldehyde, with the concurrent production of ammonia (B1221849) and hydrogen peroxide. nih.gov
The use of isotopically labeled compounds is a powerful tool for elucidating microbial degradation pathways. frontiersin.org Studies on the enzymatic oxidation of amines have investigated kinetic isotope effects to understand reaction mechanisms. For example, studies with dopamine (B1211576), which has an ethylamine side chain, showed significant primary tritium (B154650) isotope effects, indicating that the cleavage of the C-H bond at the carbon adjacent to the nitrogen is a key step. nih.gov In the case of this compound, the focus of the isotope effect would be on enzymatic reactions that directly involve the N-D bond. If an enzyme mechanism involves proton (or deuteron) transfer from the nitrogen atom in a rate-limiting step, the degradation of this compound would be slower than that of ethylamine. mdpi.com
| Degradation Process | Key Enzymes/Pathways | Expected Impact of N-Deuteration |
| Aerobic Biodegradation | Amine oxidases, Amine dehydrogenases nih.gov | Slower degradation if N-D bond cleavage is rate-limiting. |
| Co-metabolism | Hydrolases (e.g., in atrazine (B1667683) degradation) oup.com | Minimal effect if N-D bond is not cleaved in the initial step. |
Table 2: Microbial degradation of ethylamine and expected effects of N-deuteration.
Influence of Deuteration on Environmental Degradation Rates and Pathways
The substitution of hydrogen (H) with its heavier, stable isotope deuterium (D) in a molecule like ethylamine to form compounds such as this compound (CH₃CH₂ND₂) can significantly alter the rates and sometimes the pathways of its environmental degradation. This phenomenon is primarily governed by the kinetic isotope effect (KIE), which arises from the mass difference between the isotopes. faccts.dewikipedia.orgprinceton.edu The bond formed between a carbon or nitrogen atom and a deuterium atom (C-D or N-D) has a lower zero-point vibrational energy than the corresponding C-H or N-H bond, making it stronger and requiring more energy to break. faccts.deprinceton.edu Consequently, if the cleavage of this bond is the rate-determining step of a degradation reaction, the reaction will proceed more slowly for the deuterated compound. wikipedia.orgprinceton.edu
Environmental degradation of amines can occur through several pathways, including biodegradation by microorganisms, atmospheric oxidation by radicals, and photodegradation by sunlight. The influence of deuteration is most pronounced when the N-H bond is directly involved in the initial step of these degradation processes.
Biodegradation
Enzymatic processes are often highly specific, and the cleavage of C-H or N-H bonds is a common rate-limiting step in the biodegradation of amines. uni-tuebingen.de Studies on enzymes like monoamine oxidase and diamine oxidase, which are crucial for amine metabolism, have demonstrated significant kinetic isotope effects. uni-tuebingen.denih.gov For instance, research on the metabolism of N,N-dimethyltryptamine (DMT), which also contains an ethylamine side-chain, showed that deuteration at the alpha- and beta-positions of this side-chain led to higher brain levels of the compound. nih.gov This was attributed to a primary kinetic isotope effect, indicating that the cleavage of the C-H bond at the alpha-position is a critical step in its metabolic degradation. nih.gov
Atmospheric and Chemical Degradation
In the atmosphere, the primary degradation pathway for amines is through reaction with hydroxyl (•OH) radicals. uio.nonilu.no This reaction proceeds via hydrogen abstraction from either a C-H or an N-H bond. uio.no For ethylamine, abstraction can occur at the methyl (CH₃), methylene (CH₂), or amine (NH₂) groups. researchgate.netresearchgate.net
Studies involving methyl radical (•CH₃) reactions with ethylamine and its deuterated isotopologues provide direct insight into the kinetic isotope effect on such abstraction reactions. Research has shown that abstraction occurs from all three sites, with the methylene group being the most reactive and the methyl group the least. vnu.edu.vn When the amine group was deuterated (CH₃CH₂ND₂), the rate of abstraction from this group decreased significantly due to the primary isotope effect. vnu.edu.vn This diverts the reaction pathway to favor abstraction from the C-H bonds at the methylene and methyl positions to a greater extent than in the non-deuterated molecule.
The table below summarizes kinetic data for the reaction of methyl radicals with ethylamine, illustrating the effect of deuteration on the amine group.
Table 1: Arrhenius Parameters and Rate Constants for Hydrogen/Deuterium Abstraction from Ethylamine by Methyl Radicals
| Reaction | log₁₀(A / (cm³ mol⁻¹ s⁻¹)) | Eₐ (kcal mol⁻¹) | k at 150°C (cm³ mol⁻¹ s⁻¹) |
|---|---|---|---|
| •CH₃ + CH₃CH₂NH₂ → CH₄ + •CH₂CH₂NH₂ | 10.9 | 9.9 | 1.5 x 10⁷ |
| •CH₃ + CH₃CH₂NH₂ → CH₄ + CH₃CH₂NH• | 10.0 | 8.1 | 6.2 x 10⁶ |
| •CH₃ + CH₃CH₂ND₂ → CH₃D + CH₃CH₂ND• | 10.0 | 9.5 | 1.1 x 10⁶ |
This data clearly shows that the activation energy for abstraction from the -ND₂ group is higher than from the -NH₂ group, leading to a rate constant that is approximately 5.6 times smaller at 150°C. This demonstrates that deuteration at the nitrogen atom makes this compound more resistant to degradation pathways initiated by N-H abstraction. Consequently, its atmospheric lifetime with respect to this specific reaction pathway would be longer, and the profile of degradation products would shift.
Photodegradation
The photochemical decomposition of amines can also be influenced by deuteration. The initial stage of ethylamine photolysis involves the release of a hydrogen atom. acs.org If this primary process involves the cleavage of the N-H bond, replacing it with a stronger N-D bond in this compound would be expected to decrease the quantum yield and rate of photodegradation. This would make the deuterated compound more persistent in environments exposed to sunlight.
Advanced Analytical Techniques for Deuterated Amines
Chromatographic Methodologies
Chromatographic techniques are fundamental for the separation and analysis of complex mixtures. For deuterated compounds like Ethylamine-N,N-d2, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) offer unique advantages.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the progress of chemical reactions involving this compound and for assessing the purity of the final product. Due to the small, polar nature of ethylamine (B1201723), reversed-phase chromatography is often challenging without derivatization. However, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be effectively employed.
A typical HPLC method for the analysis of this compound would utilize a mixed-mode column, such as a Coresep 100, which can retain polar, basic compounds. helixchrom.com The retention and separation from non-deuterated ethylamine and other reaction components can be optimized by adjusting the mobile phase composition, including the organic modifier (e.g., acetonitrile) concentration, buffer pH, and buffer concentration. helixchrom.com For detection, since ethylamine lacks a strong chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is suitable.
Reaction Monitoring: The progress of a reaction synthesizing or utilizing this compound can be monitored by taking aliquots from the reaction mixture at various time points, quenching the reaction, and injecting the sample into the HPLC system. The disappearance of starting materials and the appearance of the deuterated product can be tracked by their respective peak areas.
Purity Assessment: HPLC is crucial for determining the chemical and isotopic purity of synthesized this compound. The chemical purity is assessed by the relative area of the main peak compared to any impurity peaks. Isotopic purity, while primarily determined by mass spectrometry, can be indicated in HPLC if separation between the deuterated and non-deuterated species is achieved, which is sometimes possible with high-resolution columns and optimized conditions.
Below is an interactive data table illustrating a hypothetical HPLC analysis for the purity assessment of a synthesized batch of this compound.
HPLC Purity Analysis of this compound
| Compound | Retention Time (min) | Peak Area | Purity (%) |
|---|---|---|---|
| This compound | 4.25 | 1,250,000 | 99.2 |
| Ethylamine (impurity) | 4.18 | 8,500 | 0.68 |
| Unknown Impurity 1 | 5.62 | 1,500 | 0.12 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Characterization and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds and is particularly well-suited for identifying and quantifying metabolites of this compound in biological matrices. Due to the high polarity of amines, derivatization is often necessary to improve their volatility and chromatographic behavior. mdpi.com
Sample Preparation and Derivatization: Biological samples (e.g., urine, plasma) are typically subjected to an extraction procedure, such as solid-phase extraction (SPE), to isolate the metabolites. researchgate.net The extracted analytes are then derivatized. A common derivatization agent for amines is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), which converts the polar N-H (or in this case, N-D) groups to less polar N-Si(CH3)3 groups. researchgate.net
GC-MS Analysis: The derivatized sample is injected into the GC, where the compounds are separated based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation.
Metabolite Characterization: The mass spectrum of derivatized this compound will show a molecular ion peak corresponding to the derivatized molecule. The fragmentation pattern can be compared to that of non-deuterated ethylamine to confirm the structure and the location of the deuterium (B1214612) labels. Potential metabolites of ethylamine include acetaldehyde (B116499) and subsequently acetate, formed through oxidative deamination. In the case of this compound, the metabolic products would retain the deuterium labels, which can be traced by their characteristic mass shifts in the mass spectra.
Quantification: For quantitative analysis, a deuterated internal standard (if a different deuterated form of ethylamine is available) or a structurally similar compound is added to the sample before extraction. By comparing the peak area of the analyte to the internal standard, precise quantification can be achieved.
The following interactive table shows predicted key mass fragments for the TMS-derivatized this compound and a potential metabolite.
Predicted GC-MS Fragments of TMS-Derivatized this compound and Metabolite
| Compound | Derivatized Structure | Predicted m/z of Key Fragments |
|---|---|---|
| This compound | CH3CH2N(D)Si(CH3)3 | 119 (M+), 104 (M-CH3)+, 75 (Si(CH3)3)+ |
| N-Deuterated Acetamide (Metabolite) | CH3C(=O)N(D)Si(CH3)3 | 118 (M+), 103 (M-CH3)+, 75 (Si(CH3)3)+ |
Electrophoretic Methodologies for Amine Determination
Capillary electrophoresis (CE) offers a high-efficiency separation technique for charged species, making it suitable for the analysis of amines, which are protonated in acidic buffers. nih.gov This method can be employed for the determination of this compound in various samples.
In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (BGE). A small plug of the sample is introduced into the capillary, and a high voltage is applied across the ends. Cations, such as protonated this compound, will migrate towards the cathode at a rate dependent on their charge-to-size ratio. The small difference in mass between this compound and its non-deuterated counterpart is generally not sufficient to achieve baseline separation in standard CE. However, CE is excellent for separating the target amine from other charged impurities in a sample matrix.
To enhance sensitivity and selectivity, various stacking techniques, such as field-amplified sample stacking or pH-mediated stacking, can be employed. nih.govntu.edu.tw Detection is commonly performed using indirect UV detection, where a chromophore is added to the BGE, and the analyte displaces this chromophore, leading to a decrease in absorbance. Alternatively, coupling CE with mass spectrometry (CE-MS) provides highly specific detection and can readily distinguish between the deuterated and non-deuterated forms.
Spectroscopic Techniques for Quantification and Structural Analysis
Spectroscopic methods provide valuable information about the structure and concentration of molecules based on their interaction with electromagnetic radiation.
Quantitative Raman and IR Spectroscopy of Deuterated Species
Vibrational spectroscopy, including both Raman and Infrared (IR) spectroscopy, is highly sensitive to isotopic substitution. The replacement of hydrogen with deuterium results in a significant mass change, which in turn lowers the vibrational frequency of the corresponding bond.
Raman Spectroscopy: In Raman spectroscopy, the N-D stretching vibrations in this compound will appear at a significantly lower frequency (wavenumber) compared to the N-H stretching vibrations in non-deuterated ethylamine. This isotopic shift provides a clear spectral window for the detection and quantification of the deuterated species, even in the presence of its non-deuterated counterpart or in aqueous media, as water is a weak Raman scatterer. ondavia.comunige.ch Quantitative analysis can be performed by creating a calibration curve of Raman intensity versus the concentration of this compound.
Infrared (IR) Spectroscopy: Similar to Raman spectroscopy, Fourier-transform infrared (FTIR) spectroscopy can be used to identify and quantify this compound. The N-D stretching and bending vibrations will absorb IR radiation at lower wavenumbers than the corresponding N-H vibrations. researchgate.net This allows for the selective monitoring of the deuterated compound. FTIR can be particularly useful for analyzing solid or liquid samples and for monitoring the progress of H-D exchange reactions. nih.gov
The table below illustrates the expected vibrational frequency shifts for key functional groups in this compound compared to ethylamine.
Expected Vibrational Frequencies (cm⁻¹) for Ethylamine vs. This compound
| Vibrational Mode | Ethylamine (N-H) | This compound (N-D) | Approximate Isotopic Shift (cm⁻¹) |
|---|---|---|---|
| N-H/N-D Stretch | ~3300-3400 | ~2400-2500 | ~900-1000 |
| N-H/N-D Bend (Scissoring) | ~1600 | ~1180 | ~420 |
Mass Spectrometry for Isotope Ratio Analysis and Quantification
Mass spectrometry (MS) is the definitive technique for determining the isotopic purity and for the precise quantification of deuterated compounds like this compound. pnnl.gov
Isotope Ratio Analysis: Isotope Ratio Mass Spectrometry (IRMS) provides extremely precise measurements of isotopic abundances. fmach.itnih.gov For this compound, the sample is typically combusted to N2 and H2 (and D2) gases, which are then introduced into the mass spectrometer. The instrument measures the ratio of the ion currents corresponding to the different isotopic species of hydrogen (m/z 2 for H2, m/z 3 for HD, and m/z 4 for D2), allowing for the calculation of the deuterium enrichment.
More commonly for molecular analysis, high-resolution mass spectrometry (HRMS) coupled with a separation technique like LC or GC is used. The high resolving power of instruments like Orbitrap or FT-ICR MS allows for the separation of the monoisotopic peak of this compound from the M+2 peak of non-deuterated ethylamine, enabling accurate determination of the isotopic distribution.
Quantification: Mass spectrometry is the gold standard for quantification using the isotope dilution method. In this approach, a known amount of a stable isotope-labeled internal standard (in this case, one might use 13C- or 15N-labeled ethylamine if quantifying this compound, or vice versa) is added to the sample. The sample is then processed and analyzed by LC-MS or GC-MS. Since the analyte and the internal standard have nearly identical chemical and physical properties, any sample loss during preparation will affect both equally. The concentration of the analyte is determined by the ratio of the MS signal of the analyte to that of the internal standard. This method corrects for matrix effects and variations in instrument response, leading to highly accurate and precise results. nih.govmdpi.com
The fragmentation pattern of this compound in a mass spectrometer will differ from that of ethylamine. The molecular ion will be shifted by +2 m/z units. Fragments containing the N-D2 group will also show this mass shift. The base peak in the mass spectrum of ethylamine is typically at m/z 30, corresponding to [CH2NH2]+. For this compound, this fragment would be expected at m/z 32, corresponding to [CH2ND2]+. docbrown.info
Methylamine (B109427) Stable Isotope Labeling (MeSIL) for Glycopeptide Quantification
A notable technique for the relative quantification of biomolecules is Methylamine Stable Isotope Labeling (MeSIL). rsc.org This approach has been effectively applied to the quantitative analysis of intact N-glycopeptides by mass spectrometry. rsc.org Glycosylation is a critical post-translational modification that influences a wide range of extracellular activities, including cell-to-cell communication. rsc.org
The MeSIL strategy involves a one-step isotopic labeling process where isotopic methylamine is used to label the carboxyl groups present on both the sialic acid residues of glycans and the peptide backbone (specifically Aspartic acid, Glutamic acid, and the C-terminus). rsc.org When comparing two samples, one is labeled with the standard "light" methylamine and the other with a "heavy" stable isotope version. This process results in the labeled glycopeptides from the two samples appearing as doublet peaks in mass spectrometry, distinguished by a mass shift of 3*N Da, where "N" is the number of labeled carboxyl groups. rsc.org
This method facilitates the simultaneous quantification and differentiation of both neutral and sialylated glycopeptides. rsc.org Research has demonstrated that the MeSIL strategy exhibits excellent performance for N-glycopeptide relative quantitation. rsc.org For instance, it has been used to measure changes in N-glycopeptides in human liver cancer cells (Huh7) following Zika virus infection, revealing the role of specific N-glycopeptides in the infection process. rsc.org
Table 1: Performance Characteristics of the MeSIL Strategy
| Metric | Finding |
|---|---|
| Linearity | R² > 0.99 rsc.org |
| Reproducibility | CV < 20% rsc.org |
| Dynamic Range | 2 orders of magnitude rsc.org |
| Labeling Efficiency | High efficiency for all sialic acid residues under mild conditions rsc.org |
Biosensors for Amine Detection and Quantification
Biosensors are analytical devices that utilize a biological component to recognize a specific target analyte and a transducer to convert this recognition event into a quantifiable signal. vliz.benih.gov These devices have emerged as efficient tools for the rapid, accurate, and often miniaturized detection of various chemical compounds, including amines. researchgate.net They are particularly valuable in applications like food safety, where they are used to monitor biogenic amines as indicators of food freshness or spoilage. researchgate.net
The core of a biosensor is its biological recognition element, which provides specificity. nih.gov For amine detection, several types of biological components are widely used:
Enzymes: Amine oxidases are one of the most important classes of enzymes for determining biogenic amines. nih.gov They catalyze the oxidative deamination of amines, producing hydrogen peroxide, which can be detected by an electrochemical transducer. nih.gov
Antibodies: Immunosensors use the highly specific binding between an antibody and its target antigen (in this case, an amine) for detection. unibz.it
Aptamers: These are single-stranded DNA or RNA molecules that can bind to specific targets. Aptasensors based on these molecules have shown potential for the specific detection of amines like histamine. nih.gov
The signal transducer can be based on various principles, including electrochemical, optical, or piezoelectric methods. vliz.be Electrochemical biosensors, which measure changes in current or electrical potential, are commonly employed for amine detection. vliz.beresearchgate.net The versatility of biosensors allows for the development of platforms tailored to detect specific amines with high sensitivity and selectivity. nih.gov For instance, different biosensors have been developed to quantify histamine, tyramine, and other biogenic amines in food samples like fish and cheese. vliz.benih.gov
Table 2: Examples of Biosensors for Amine Detection
| Target Amine | Biosensor Type | Biological Element | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Histamine | Voltammetric | Molecularly Imprinted Polymer (MIP) | 7.4 × 10⁻¹¹ M | nih.gov |
| Histamine | Electrochemical | Anti-histamine antibodies | 0.005 ng/ml | unibz.it |
| Tyramine | Impedimetric | Tyrosinase | 4.85 × 10⁻⁸ M | nih.gov |
| Spermidine | Field-Effect Transistor (FET) | Anti-spermidine antibodies | 0.001 nM | unibz.it |
Q & A
Basic Research Questions
Q. How can synthesis of Ethylamine-N,N-d₂ be optimized to achieve high isotopic purity?
- Methodological Answer : Optimize reaction parameters (e.g., temperature, catalyst ratio, and deuterium source purity) using orthogonal experimental designs. For example, chlorination of ethanolamine derivatives followed by deuterated methyl group substitution (e.g., using CD₃I) can enhance isotopic incorporation. Post-synthesis purification via fractional distillation or preparative GC ensures purity >98% .
Q. What spectroscopic techniques confirm deuteration at the N,N positions?
- Methodological Answer :
- ¹H NMR : Absence of peaks at δ ~2.2–2.5 ppm (N–CH₃ protons) and comparison with non-deuterated analogs.
- ²H NMR : Direct detection of deuterium signals at N,N positions.
- Mass Spectrometry : Molecular ion peaks at m/z = 63 (M⁺ for C₂H₅D₂N) and isotopic abundance analysis.
- Reference NIST databases for validated spectral libraries .
Q. What factors are critical for maintaining isotopic stability during storage?
- Methodological Answer :
- Store in inert, anhydrous environments (e.g., under argon) at ≤−20°C to minimize H/D exchange.
- Use deuterated solvents (e.g., D₂O or deuterated toluene) to prevent proton contamination.
- Monitor stability via periodic NMR or MS analysis .
Q. How can residual non-deuterated impurities be quantified in Ethylamine-N,N-d₂?
- Methodological Answer :
- GC-MS : Use selective ion monitoring (SIM) for m/z 61 (non-deuterated ethylamine) and m/z 63 (deuterated form).
- Isotopic Ratio Analysis : Compare peak areas in high-resolution MS or isotope-ratio IR spectroscopy .
Advanced Research Questions
Q. How does deuteration influence reaction kinetics in amine-mediated catalytic systems?
- Methodological Answer :
- Measure kinetic isotope effects (KIE) using stopped-flow techniques or computational modeling (e.g., DFT). For example, deuterated amines may exhibit slower nucleophilic attack due to increased mass, altering turnover rates in organocatalysis.
- Compare activation energies via Arrhenius plots in H₂O vs. D₂O solvent systems .
Q. How can thermodynamic data discrepancies for deuterated amines be resolved?
- Methodological Answer :
- Validate NIST-reported ΔfH° (enthalpy of formation) using bomb calorimetry under controlled conditions.
- Cross-reference gas-phase IR spectroscopy data for vibrational modes affected by deuteration.
- Address discrepancies by harmonizing computational (e.g., Gaussian) and experimental datasets .
Q. What strategies mitigate nitrosamine formation in deuterated ethylamine derivatives?
- Methodological Answer :
- Add nitrosation inhibitors (e.g., ascorbic acid or 4-methylbenzene-1,2-diamine) during synthesis.
- Avoid nitrosating agents (e.g., NOx or nitrites) in reaction matrices.
- Implement LC-MS/MS monitoring for trace NDMA (N-nitrosodimethylamine) using deuterated internal standards .
Q. What mechanistic insights explain deuteration’s impact on amine basicity and solubility?
- Methodological Answer :
- Basicity : Measure pKa shifts via potentiometric titration in D₂O. Deuteration reduces N–H bond polarization, lowering basicity by ~0.1–0.3 pKa units.
- Solubility : Conduct phase-solubility studies in protic vs. aprotic solvents. Deuteration increases hydrophobicity, reducing aqueous solubility by ~10–15% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
